Product packaging for Iron trilaurate(Cat. No.:CAS No. 31494-35-6)

Iron trilaurate

Cat. No.: B12652440
CAS No.: 31494-35-6
M. Wt: 653.8 g/mol
InChI Key: FLJAJLOHHVNRHU-UHFFFAOYSA-K
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Description

Contextualization of Iron Trilaurate within Metal Carboxylate Chemistry

This compound is chemically classified as a metal carboxylate, a compound consisting of a metal cation and the anion of a carboxylic acid. libretexts.org Specifically, it is an iron(III) salt of dodecanoic acid (lauric acid). nih.govchembk.com This places it within the broader category of "metal soaps," which are metal salts of fatty acids. researchgate.netijraset.com

Metal carboxylates are formed through the reaction of a carboxylic acid with a metal, its oxide, or a salt. libretexts.orgwikipedia.org The properties and applications of these compounds are largely dictated by the nature of both the metal ion and the carboxylic acid chain. researchgate.netijraset.com For instance, the long, 12-carbon chain of the laurate groups in this compound imparts lipophilic (fat-soluble) characteristics to the molecule. ontosight.ai

The structure of metal carboxylates can vary significantly, with the carboxylate group binding to the metal ion in several ways, including monodentate, bidentate chelating, and bidentate bridging structures. researchgate.net These structural variations influence the compound's physical and chemical properties. In the case of iron carboxylates, they are noted for their intense coloration, typically appearing in red-to-brown hues. researchgate.netijraset.com The study of these compounds, including iron derivatives, is crucial for understanding reaction mechanisms, developing new materials, and creating catalysts for various chemical transformations. wikipedia.orgresearchgate.net

Evolution of Research Perspectives on Metal Soaps and their Iron Derivatives

The study of metal soaps, including iron derivatives, has evolved considerably over time. Initially known for their use as cleaning agents, their applications have expanded into numerous industrial sectors. ijraset.comebsco.com Historically, metal soaps such as those of lead, cobalt, and manganese were used as driers in paints and coatings. researchgate.net

A significant area of research emerged from the field of cultural heritage, where metal soaps were identified as degradation products in historical oil paintings. researchgate.net The reaction between metal ions from pigments (like lead, zinc, or copper) and fatty acids from the oil binding medium can form metal soaps, leading to physical and aesthetic changes in the artwork. researchgate.net This has spurred extensive research into the formation mechanisms and properties of various metal carboxylates. researchgate.netresearchgate.net

A landmark development in the research of iron-based soaps was the creation of the first magnetic soap in 2012 by scientists at the University of Bristol. ill.eu By dissolving iron-rich salts in a surfactant material, they developed a soap that could be controlled by magnetic fields. ill.eu This discovery opened up new possibilities for controllable cleaning agents and has significant implications for industrial cleaning and environmental applications, such as oil spill remediation. ill.eu This evolution from simple additives to complex, functional materials highlights the dynamic nature of research into metal soaps and their iron derivatives.

Scope and Research Significance of this compound in Contemporary Chemical Science

The research significance of this compound in modern chemistry is multifaceted. Its chemical properties make it a valuable precursor and component in various advanced applications. As a salt of a long-chain fatty acid, it combines the properties of an iron center with the organic nature of laurate chains, making it soluble in nonpolar organic solvents. ontosight.ai

A primary area of research involves its use as a precursor for the synthesis of iron oxide nanoparticles (IONPs). liposomes.ca The thermal decomposition of iron carboxylates, such as iron oleate (B1233923) or laurate, is a common method to produce monodisperse magnetic nanoparticles. These nanoparticles have applications in biomedical fields for MRI contrast enhancement and in materials science. liposomes.canih.gov

Furthermore, the principles behind the formation of magnetic soaps containing iron ions are directly applicable to this compound. ill.eu The ability to create surfactants with magnetic properties has profound implications for developing "smart" materials that can be directed and removed from a system using an external magnetic field. ill.eu The study of iron carboxylates like this compound also contributes to the fundamental understanding of catalysis, as many metal carboxylates function as catalysts in polymerization and oxidation reactions. wikipedia.orgresearchgate.net

Table 1: Chemical Properties of this compound

Property Value Source(s)
IUPAC Name dodecanoate;iron(3+) nih.govalfa-chemistry.com
Molecular Formula C₃₆H₆₉FeO₆ nih.govchembk.comalfa-chemistry.com
Molecular Weight 653.8 g/mol nih.gov
CAS Number 31494-35-6 nih.govchembk.com
Appearance Red-to-brown substance researchgate.netijraset.com
Parent Compound Lauric Acid nih.gov

| Component Metal | Iron | nih.gov |

This table is interactive. Click on the headers to sort.

Interdisciplinary Relevance of this compound in Advanced Chemical Applications

The applications and research surrounding this compound extend across multiple scientific disciplines, underscoring its interdisciplinary importance.

Materials Science: In materials science, this compound is relevant to the development of novel materials with unique magnetic and electronic properties. Its role as a precursor in synthesizing iron oxide nanoparticles is a key example. liposomes.canih.gov These nanoparticles are integral to creating advanced composites, magnetic fluids, and data storage devices. Furthermore, metal carboxylates are used in coatings for various surfaces. researchgate.net

Nanotechnology: The synthesis of precisely controlled nanoparticles is a cornerstone of nanotechnology. This compound serves as a key ingredient in "bottom-up" synthesis approaches for creating iron-based nanomaterials. liposomes.ca These materials are being investigated for targeted drug delivery, hyperthermia treatment of tumors, and as contrast agents in medical imaging. nih.gov

Environmental Science: The development of magnetic soaps from iron-containing surfactants has significant potential for environmental remediation. ill.eu Such materials could be used to clean up oil spills from water, where the soap emulsifies the oil and is then removed from the water using magnets, offering a more efficient and contained cleanup process. ill.eu

Catalysis: Metal carboxylates, including iron complexes, are widely studied for their catalytic activity in various organic reactions, such as oxidations and polymerizations. wikipedia.orgresearchgate.net The study of this compound contributes to the design of new, efficient, and lipophilic catalysts for industrial chemical synthesis.

The disturbance of iron homeostasis is also a significant factor in neurodegenerative processes, highlighting the broader biological relevance of iron chemistry. nih.gov While not a direct application of this compound itself, the fundamental chemistry of iron complexes is crucial to understanding these complex biological systems.

Table 2: Summary of Research Applications and Relevance

Field Application/Relevance of this compound Source(s)
Materials Science Precursor for iron oxide nanoparticles; component in coatings. liposomes.canih.govresearchgate.net
Nanotechnology Synthesis of magnetic nanoparticles for biomedical and electronic use. liposomes.canih.gov
Environmental Science Potential component in magnetic surfactants for oil spill cleanup. ill.eu
Catalysis Model for developing lipophilic iron-based catalysts. wikipedia.orgresearchgate.net

| Cosmetics | Used for its lipophilic properties and as a source of iron. | ontosight.aigoogle.com |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H69FeO6 B12652440 Iron trilaurate CAS No. 31494-35-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

31494-35-6

Molecular Formula

C36H69FeO6

Molecular Weight

653.8 g/mol

IUPAC Name

dodecanoate;iron(3+)

InChI

InChI=1S/3C12H24O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3

InChI Key

FLJAJLOHHVNRHU-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Fe+3]

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Iron Trilaurate

Controlled Synthesis Strategies for Iron Trilaurate

The formation of this compound involves the reaction of an iron source with lauric acid or its salt. The morphology, particle size, and purity of the final product are highly dependent on the chosen synthetic route and reaction parameters such as solvent, temperature, and precursors.

Solvent-mediated synthesis, particularly the double decomposition or metathesis reaction, is a common and straightforward method for producing metal soaps like this compound. bioline.org.br This approach involves the reaction of a soluble iron salt with a soluble laurate salt in a suitable solvent system. The choice of solvent is critical as it influences reactant solubility and the precipitation of the final product.

A typical synthesis involves dissolving an iron(III) salt, such as ferric chloride (FeCl₃), in water or an alcohol, and separately dissolving sodium laurate in a similar solvent. rsc.org These solutions are then mixed, often with heating and stirring, leading to the precipitation of this compound, which is typically insoluble in the reaction medium. bioline.org.brrsc.org The use of a mixed solvent system, such as ethanol/water/hexane, can facilitate the reaction and subsequent separation of the product. rsc.org The resulting solid this compound, which often appears as a red-to-brown solid researchgate.net, is then collected by filtration, washed to remove byproducts like sodium chloride, and dried. bioline.org.br

Table 1: Parameters in Solvent-Mediated Synthesis of this compound

ParameterExampleRole/EffectReference
Iron SourceIron(III) Chloride (FeCl₃·6H₂O)Provides the Fe³⁺ cation for the complex. rsc.org
Laurate SourceSodium LaurateProvides the laurate (dodecanoate) ligand. rsc.org
Solvent SystemEthanol/Water/HexaneDissolves reactants and facilitates the precipitation and separation of the product. rsc.org
Reaction Temperature~70 °CIncreases reaction rate and influences particle crystallinity. rsc.org
Separation MethodFiltrationIsolates the solid this compound product from the reaction mixture. bioline.org.br

Non-aqueous and solvothermal methods offer alternative routes to this compound, often providing better control over particle size and crystallinity. These techniques typically involve reactions in organic solvents at elevated temperatures and sometimes, pressures. acs.org

One non-aqueous approach is the direct reaction of metallic iron with lauric acid in a high-boiling point organic solvent. google.comgoogle.com This method can produce high-purity iron carboxylates, as it avoids ionic impurities like chlorides. google.com Another strategy is the thermal decomposition of an organometallic iron precursor, such as iron pentacarbonyl, in the presence of a stoichiometric excess of lauric acid. google.com The heating causes the precursor to decompose, liberating iron cations that react in-situ with the laurate anions. google.com

Solvothermal synthesis involves heating the reactants in a sealed vessel (autoclave), which allows for temperatures above the solvent's boiling point. acs.org For instance, iron-carboxylate frameworks have been synthesized by heating a solution of FeCl₃ and a carboxylic acid in a solvent like N,N-dimethylformamide (DMF). acs.org A similar principle can be applied to this compound. A notable example involves the reaction of a pre-formed iron oleate (B1233923) complex with lauric acid. Heating this mixture can induce an in-situ conversion to form an iron laurate cluster, such as Fe₃O(laurate)₆. acs.org

Table 2: Comparison of Non-Aqueous and Solvothermal Synthesis Parameters

MethodIron PrecursorReactantSolventTypical TemperatureReference
Direct ReactionMetallic Iron (Fe)Lauric AcidOrganic SolventHigh Temperature google.comgoogle.com
Thermal DecompositionIron Pentacarbonyl (Fe(CO)₅)Lauric AcidOrganic SolventDecomposition Temp. of Precursor google.com
SolvothermalIron(III) Chloride (FeCl₃)Lauric AcidDMF150 °C acs.org
Ligand-Directed ConversionIron OleateLauric AcidHexanesHeating/Reflux acs.org

Templating is a versatile technique used to control the morphology and structure of materials at the nanoscale. rsc.org This approach uses a pre-existing structure (a template) to guide the formation of the desired material. rsc.org Both hard and soft templates can be employed.

Hard Templates : These involve using a solid, porous material like mesoporous silica (B1680970) or anodic aluminum oxide (AAO) as a mold. frontiersin.org A solution of this compound precursors could be infiltrated into the pores of the template. A subsequent reaction (e.g., precipitation) within the pores, followed by the removal of the template, would yield nanostructures like nanowires or nanorods of this compound. frontiersin.org

Soft Templates : This method uses self-assembling structures like micelles or microemulsions formed by surfactants in solution. rsc.org In a microemulsion system, nanoscale water droplets dispersed in an oil phase can act as nanoreactors. By confining the reaction between an aqueous iron salt solution and a laurate source within these droplets, the size and shape of the resulting this compound nanoparticles can be controlled. This approach has been used to synthesize various metal-organic framework nanoparticles. acs.org

The template-assisted synthesis of metal oxides is well-established and promotes the formation of products with desirable properties for various applications. mdpi.com These principles are directly applicable to the controlled synthesis of this compound nanostructures.

Applying green chemistry principles to the synthesis of this compound focuses on using environmentally benign materials and processes. This includes utilizing renewable feedstocks, safer solvents, and energy-efficient methods. researchgate.net

A key green strategy is to use vegetable oils, such as palm kernel or coconut oil, as the source of lauric acid. bioline.org.brmdpi.com These oils are rich in triglycerides of lauric acid. The synthesis begins with saponification, where the oil is hydrolyzed with an alkali like potassium hydroxide (B78521) (KOH) to produce a mixture of potassium carboxylates (soaps) and glycerol. researchgate.netmdpi.com This is a common method for making soaps. researchgate.net Following saponification, an aqueous solution of a simple iron salt (e.g., iron(III) nitrate) is added to the potassium laurate solution. mdpi.com This causes a metathesis reaction, precipitating the desired this compound, which can then be isolated. researchgate.netmdpi.com This process uses water as a primary solvent and starts from a renewable plant-based raw material, aligning with green chemistry goals. jnanoparticle.com

Post-Synthetic Modification and Derivatization of this compound

Post-synthetic modification involves altering the chemical structure of the this compound complex after its initial formation. This is a powerful tool for fine-tuning the material's properties or for attaching other functional molecules.

The laurate anions in this compound are ligands bound to the iron(III) center. These ligands can be partially or fully replaced by other incoming ligands through a ligand exchange reaction. psu.edu The feasibility and rate of this exchange depend on several factors, including the relative binding strengths (acidity/basicity) of the incoming and outgoing ligands, steric hindrance, and reaction conditions like solvent and temperature. psu.edursc.org

For instance, an iron(III) carboxylate complex can react with a different carboxylic acid, leading to an equilibrium between the two carboxylate complexes. rsc.org Research on iron porphyrin complexes has shown that phenolate (B1203915) ligands can be exchanged with carboxylic acids, with the reaction kinetics depending on the acidity of the carboxylic acid and the basicity of the departing phenolate. psu.edu

A practical example is the reaction of iron oleate with other carboxylic acids. It has been demonstrated that heating an iron oleate precursor with lauric acid can lead to the formation of an iron laurate complex, showcasing a carboxylate-for-carboxylate exchange. acs.org Similarly, it is conceivable that the laurate ligands in this compound could be exchanged for other functional groups, such as other carboxylates with different chain lengths or functionalities, or even other types of ligands like alcoholates or phenolates, provided the reaction conditions are favorable. psu.edursc.org This allows for the derivatization of the iron complex, potentially altering its solubility, reactivity, or other chemical properties.

Surface Functionalization of this compound Particulate Systems

The utility of this compound, particularly in nanoparticle form, is significantly enhanced through surface functionalization. This process modifies the surface of the nanoparticles to improve their stability, compatibility with various media, and to introduce specific functionalities. Given that iron-containing nanoparticles are often initially hydrophobic, surface modification is crucial for their application in aqueous or biological environments. mdpi.com

Common strategies for the surface functionalization of iron-based nanoparticles, which are applicable to this compound systems, include ligand exchange, encapsulation, and the application of inorganic coatings like silica. mdpi.comnih.gov Ligand exchange involves replacing the original surface ligands (in this case, potentially laurate groups) with new molecules that offer different properties, such as hydrophilicity. nih.gov This is a critical step for tailoring the nanoparticle's behavior for specific applications.

Encapsulation is another key technique, where the this compound nanoparticle is enclosed within a shell of another material, such as a polymer. This can improve colloidal stability and biocompatibility. For instance, iron oxide nanoparticles have been encapsulated within lipid nanoparticles (LNPs) where triglycerides form the core, a concept that could be extended to systems involving this compound. liposomes.ca

Silanization, the coating of nanoparticles with a layer of silica, offers a robust method for functionalization. mdpi.com A silica shell not only enhances stability in water and protects the core particle under acidic conditions but also provides a versatile platform for the attachment of a wide array of other functional molecules. mdpi.comlu.se This adaptability makes silica-coated this compound nanoparticles potentially suitable for a broad range of advanced applications.

Bio-inspired surface modification presents a novel approach, utilizing molecules like dopamine (B1211576) to anchor stabilizing agents to the nanoparticle surface. rsc.org This can create dynamic interactions between the nanoparticles and a surrounding matrix, such as a hydrogel, leading to materials with enhanced toughness and stimuli-responsive properties. rsc.org

The choice of the anchoring group for the functionalizing ligand is critical as it can influence the magnetic properties of the resulting material. nih.gov Therefore, the selection of both the functionalizing agent and the method of attachment must be carefully considered to preserve or enhance the desired characteristics of the this compound nanoparticles.

Capping Agent Integration and its Influence on Chemical Behavior

Capping agents are crucial in the synthesis of nanoparticles, including those of this compound, as they control particle growth, prevent aggregation, and determine the final size and shape of the nanoparticles. frontiersin.orgnih.gov These molecules bind to the surface of the growing nanoparticle, modulating its surface chemistry and interaction with the surrounding medium. frontiersin.org Lauric acid itself can function as a capping agent during the synthesis of nanoparticles, stabilizing the particles and preventing extensive agglomeration. researchgate.net

The integration of capping agents directly influences the chemical behavior of the resulting particulate system. The choice of capping agent can determine the hydrophobicity or hydrophilicity of the nanoparticles, which in turn affects their dispersibility in different solvents. For instance, nanoparticles capped with long-chain fatty acids like lauric acid will exhibit hydrophobic behavior. frontiersin.org

Different capping agents can lead to the formation of nanoparticles with distinct morphologies. For example, in the synthesis of iron oxide nanoparticles, the type and concentration of the capping agent can direct the formation of spheres, cubes, or octahedra. rsc.org This morphological control is significant as the shape of the nanoparticle can influence its magnetic and catalytic properties.

The chemical structure of the capping agent plays a vital role in its effectiveness. Agents from the catechol family, for instance, have been shown to facilitate the fabrication of iron oxyhydroxide (FeOOH) nanoparticles and enhance their capacitive properties. nih.gov Similarly, the use of polymeric capping agents like polyvinylpyrrolidone (B124986) (PVP) is common for achieving homogeneous batches of faceted nanomaterials due to their strong binding to metal surfaces. nih.gov

The interaction between the capping agent and the nanoparticle surface can be quite strong, sometimes making the removal of the capping agent challenging without altering the nanoparticle's structure. nih.gov This persistence of the capping agent can be either advantageous or disadvantageous, depending on the intended application. If the active surface of the nanoparticle is required, the capping agent may need to be removed, but if the capping agent provides necessary stability or functionality, its presence is beneficial. nih.gov

Reaction Engineering Parameters for Optimized this compound Synthesis

The optimization of this compound synthesis is a matter of carefully controlling various reaction engineering parameters. Chemical reaction engineering principles aim to define the best reactor design and operating conditions by studying the interplay of flow phenomena, mass transfer, heat transfer, and reaction kinetics. wikipedia.org

Kinetic and Thermodynamic Control in Reaction Pathways

The synthesis of this compound, like many chemical processes, is governed by both kinetic and thermodynamic factors. Thermodynamics determines the feasibility and spontaneity of a reaction, indicated by parameters like Gibbs free energy (ΔG°), while kinetics deals with the rate of the reaction. mdpi.comijcce.ac.ir

The temperature of the reaction is a critical parameter that influences both kinetics and thermodynamics. An increase in temperature generally increases the reaction rate. However, the thermodynamic favorability can either increase or decrease with temperature, depending on the enthalpy (ΔH°) and entropy (ΔS°) of the reaction. mdpi.com For instance, in some adsorption processes involving iron ions, an increase in temperature makes the process more thermodynamically favorable, suggesting an endothermic reaction. researchgate.net In the context of this compound synthesis, which likely involves an esterification-like reaction between an iron precursor and lauric acid, the removal of a byproduct like water could shift the equilibrium towards the product side, a common strategy to enhance yield. nih.govatamanchemicals.com

The choice of solvent can also significantly impact the reaction kinetics. For example, in certain iron-catalyzed reactions, tetrahydrofuran (B95107) (THF) has been found to be the optimal solvent, leading to higher yields compared to other solvents. organic-chemistry.org The solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states, thereby influencing the reaction pathway and rate.

The study of reaction kinetics often involves fitting experimental data to kinetic models, such as pseudo-first-order or pseudo-second-order models, to understand the mechanism of the reaction. ijcce.ac.irresearchgate.net For solid-state reactions, the formation of intermediate phases can be rapid, consuming a significant portion of the thermodynamic driving force and leading to slower conversion to the final stable product. berkeley.edu

The following table summarizes key thermodynamic and kinetic parameters and their significance in chemical synthesis.

ParameterSymbolSignificance
Gibbs Free EnergyΔG°Indicates the spontaneity of a reaction. A negative value signifies a spontaneous process.
EnthalpyΔH°Represents the heat change of a reaction at constant pressure. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction.
EntropyΔS°Measures the degree of disorder or randomness in a system. A positive value suggests increased disorder.
Rate ConstantkA proportionality constant in the rate law that relates the rate of a reaction to the concentration of reactants.
Activation EnergyE_aThe minimum energy required for a reaction to occur.

Role of Precursors and Stoichiometry on Product Speciation

The choice of iron precursor and the stoichiometry of the reactants are fundamental parameters that dictate the final product speciation in the synthesis of this compound. Different iron precursors, such as iron(II) or iron(III) salts, will have different reactivities and may lead to products with different oxidation states or structures. For example, the synthesis of iron(II) complexes can be achieved from iron(III) chloride if a reducing agent is present in the reaction mixture. sapub.org

The reaction of iron(III) chloride hexahydrate with sodium oleate is a known method for producing iron oleate precursors, which can then be used to synthesize iron oxide nanoparticles. acs.orgescholarship.org A similar approach using sodium laurate and an appropriate iron salt could be a viable route for synthesizing this compound. The stoichiometry between the iron salt and the laurate source is critical. A 3:1 molar ratio of laurate to iron(III) would be expected for the formation of this compound (Fe(C₁₂H₂₃O₂)₃).

The nature of the precursor can also influence the morphology and properties of the resulting nanoparticles. For instance, in the synthesis of Fe₃O₄ nanoparticles, using ferrous sulfate (B86663) heptahydrate as the iron source can lead to different shapes compared to using ferric chloride hexahydrate. rsc.org

Furthermore, the presence of other reagents, such as bases or additives, can affect the reaction. In the synthesis of iron glycerolates, sodium hydroxide is used to facilitate the reaction between the iron salt and glycerol. nih.gov Similarly, the synthesis of 2-aminobenzothiazoles from 2-aminobenzenethiols and isothiocyanates is catalyzed by an iron salt in the presence of a base like sodium carbonate. clockss.org

The table below illustrates potential iron precursors and their likely impact on the synthesis of this compound.

Iron PrecursorPotential Role in Synthesis
Iron(III) Chloride (FeCl₃)A common and reactive source of Fe³⁺ ions. Its reaction with sodium laurate is a plausible route to this compound. acs.org
Iron(II) Sulfate (FeSO₄)A source of Fe²⁺ ions. May lead to iron(II) laurate or could be oxidized to iron(III) laurate under certain conditions. nih.gov
Iron(III) Nitrate (B79036) (Fe(NO₃)₃·9H₂O)Another source of Fe³⁺ ions, shown to be an effective catalyst in other organic syntheses. clockss.org
Iron Oleate PrecursorsCan potentially undergo ligand exchange with lauric acid to form iron laurate species. acs.org

Scalability Considerations for Advanced Synthetic Protocols

The transition of a synthetic protocol from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and reproducibility. For this compound synthesis, especially in its nanoparticulate form, scalability is a key challenge. rsc.org

One-pot synthesis methods are highly desirable for large-scale production as they reduce the number of reaction and purification steps, saving time and resources. nih.gov The development of a one-pot synthesis for this compound would be a significant advancement for its commercial production.

Continuous flow reactors offer another avenue for scalable synthesis. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality. liposomes.ca The rapid mixing capabilities of such reactors can be particularly beneficial for the synthesis of nanoparticles, enabling the production of monodisperse particles. liposomes.ca A study on the synthesis of lipid nanoparticles containing iron oxide nanoparticles demonstrated the scalability of a T-tube mixing process, which could be adapted for this compound production. liposomes.ca

The choice of reagents and solvents also has implications for scalability. Using inexpensive, readily available, and environmentally benign starting materials is crucial for sustainable and economical large-scale synthesis. nih.gov For example, a method for synthesizing iron oxide nanoparticles using an ion exchange process highlights the use of cheap and renewable reagents. nih.gov

The energy requirements of the synthesis process are another important consideration. Protocols that operate at or near room temperature and atmospheric pressure are generally more scalable and cost-effective than those requiring high temperatures and pressures. nih.gov

Finally, the purification of the final product must be scalable. Techniques like filtration and centrifugation, which are common in the lab, may need to be replaced with more industrially viable methods. The development of synthetic routes that yield high-purity products with minimal byproducts can significantly simplify the downstream processing. nih.gov

The following table outlines key considerations for the scalable synthesis of this compound.

Scalability FactorConsideration
Reaction Type One-pot or continuous flow processes are generally more scalable than batch processes. liposomes.canih.gov
Reagents and Solvents Use of inexpensive, non-toxic, and readily available materials is preferred. nih.gov
Energy Consumption Processes that operate at lower temperatures and pressures are more economical. nih.gov
Product Purity and Yield High-yield reactions with minimal byproducts simplify purification. nih.gov
Process Control Precise control over reaction parameters is necessary for consistent product quality. liposomes.ca
Downstream Processing The method of product isolation and purification must be efficient at a large scale.

Advanced Structural Elucidation and Coordination Chemistry of Iron Trilaurate

Solid-State Structural Analysis of Iron Trilaurate

The solid-state structure of this compound, like other metal soaps, is complex, often characterized by polynuclear metal-carboxylate cores and ordered arrangements of the long alkyl chains. wits.ac.zaresearchgate.net

While specific single-crystal X-ray diffraction data for this compound is not widely reported in public databases, its structure can be inferred from related iron(III) carboxylate complexes. Many iron(III) carboxylates form trinuclear, oxo-centered clusters with the general formula [Fe₃O(O₂CR)₆L₃]ⁿ⁺, where R is the alkyl group and L is a terminal ligand. mdpi.comresearchgate.netnih.gov In these structures, the three iron atoms form a triangle around a central oxygen atom. Each pair of iron atoms is bridged by two carboxylate ligands. The coordination sphere of each iron ion is typically a distorted octahedron. mdpi.comjst.go.jp

For this compound, the R group is the C₁₁H₂₃ chain of the laurate ligand. The long, flexible nature of these chains would likely lead to a high degree of order, resulting in lamellar structures where the polar iron-carboxylate cores form layers separated by interdigitated alkyl chains, driven by van der Waals interactions. tandfonline.com This is a common structural motif for metal soaps with long-chain fatty acids. researchgate.netcambridge.org

To illustrate the core structural unit, the crystallographic data for a known trinuclear iron(III) acetate (B1210297) complex is presented below as a representative example.

Interactive Data Table: Representative Crystal Structure Data for a Trinuclear Iron(III) Carboxylate Complex

The following data is for [Fe₃O(OAc)₆(DMSO)₃]₂⁺·(Fe₂Cl₆O)²⁻, a related oxo-centered iron(III) complex, and serves to illustrate a possible core structure. jst.go.jp

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Lengths a = 9.9509 Å, b = 14.0228 Å, c = 15.0561 Å
Unit Cell Angles α = 108.77°, β = 100.68°, γ = 105.78°
Unit Cell Volume 1826.3 ų
Coordination Geometry Distorted Octahedral around each Fe

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in metal carboxylates and other long-chain compounds. wits.ac.zaresearchgate.netnih.gov It is highly probable that this compound exhibits polymorphic behavior. These different solid-state forms would arise from variations in the packing of the laurate chains (e.g., tilting angle) and potential differences in the coordination mode of the carboxylate groups to the iron centers. researchgate.netrsc.org

The formation of a specific polymorph can be influenced by synthetic conditions such as temperature, solvent, and rate of crystallization. researchgate.net Phase transitions between these polymorphs can be induced by heating and studied using techniques like Differential Scanning Calorimetry (DSC) and temperature-dependent X-ray Powder Diffraction (XRPD). wits.ac.za

Interactive Data Table: Hypothetical Polymorphic Characteristics of this compound

CharacteristicPolymorph αPolymorph βAnalytical Technique
Crystal System MonoclinicTriclinicXRPD
Chain Packing Less dense, higher chain tiltDenser, more vertical chain alignmentXRPD
Thermal Stability Metastable, lower melting pointThermodynamically stable, higher melting pointDSC, TGA
Transition Behavior Irreversibly converts to β-form upon heatingMelts without prior phase transitionDSC

The structure of this compound is best understood as a supramolecular assembly. The architecture is dictated by a combination of strong coordination bonds within the iron-carboxylate core and weaker, but collectively significant, van der Waals interactions between the lauryl chains. tandfonline.com This dual nature classifies it as a "metal soap."

These interactions drive the self-assembly of molecules into extended networks. In the solid state, this typically results in a lamellar structure, where the inorganic layers of the iron-carboxylate cores are separated by the organic alkyl regions. researchgate.net In some cases, metal soaps can also form columnar mesophases, where the metal-carboxylate cores stack into columns surrounded by the molten alkyl chains. tandfonline.com The specific architecture is sensitive to temperature and the presence of solvents.

Solution-Phase Coordination Behavior of this compound

The behavior of this compound in solution is dominated by equilibria involving ligand exchange and dissociation, which are highly dependent on the nature of the solvent.

The solubility and structure of this compound in a given solvent depend on the solvent's polarity and coordinating ability. soton.ac.ukresearchgate.net

In Non-Polar Solvents (e.g., hexane, toluene), this compound is likely to maintain its polynuclear structure, existing as soluble, discrete trinuclear complexes or other small oligomers. The hydrophobic laurate chains provide compatibility with the solvent, while the polar core remains intact.

In Polar Aprotic Solvents (e.g., THF, DMSO), the solvent molecules can act as ligands, potentially coordinating to vacant sites on the iron centers or displacing the laurate ligands. This would lead to a complex equilibrium between the original complex and various solvated species. jst.go.jp

In Polar Protic Solvents (e.g., alcohols), the solvent can also participate in ligand exchange. Furthermore, in the presence of water, hydrolysis can occur, leading to the formation of different oxo- or hydroxo-bridged iron clusters. researchgate.net

Interactive Data Table: Expected Speciation of this compound in Various Solvents

Solvent TypeExample(s)Expected Predominant SpeciesKey Interactions
Non-Polar Toluene, HexaneIntact polynuclear clusters, e.g., [Fe₃O(laurate)₆L]Van der Waals forces between laurate and solvent
Polar Aprotic THF, DMSOEquilibrium mixture of [Fe₃O(laurate)₆] and solvated species, e.g., [Fe₃O(laurate)₅(Solvent)₂]⁺Coordination of solvent to Fe(III) centers
Polar Protic Ethanol, WaterComplex equilibria involving solvated species, partially and fully dissociated ions, and hydrolyzed formsLigand exchange, hydrolysis, hydrogen bonding

The exchange of laurate ligands in an this compound complex with other ligands (including solvent molecules) is a dynamic process central to its reactivity. For octahedral Fe(III) complexes, ligand substitution reactions typically proceed through a dissociative (D) or an interchange (I) mechanism. nih.govjournals.co.za A purely associative (A) mechanism is less common for coordinatively saturated octahedral centers.

Dissociative (D) Mechanism: This is a two-step process where a laurate ligand first dissociates from the iron center, forming a five-coordinate intermediate. This intermediate is then rapidly captured by an incoming ligand. The rate is primarily dependent on the breaking of the Fe-laurate bond.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand begins to bond to the iron center as the leaving laurate ligand departs. There is no distinct intermediate, only a transition state. This mechanism is further classified as dissociative interchange (Id) or associative interchange (Ia), depending on whether bond-breaking or bond-making is more important in the transition state. For Fe(III), Id is generally favored. nih.govresearchgate.net

The kinetics of these exchange reactions can be studied by techniques such as stopped-flow UV-Vis spectrophotometry, where the rate of formation or disappearance of a colored species is monitored over time. jst.go.jppsu.edu

Interactive Data Table: Ligand Exchange Mechanisms for this compound

MechanismKey FeatureRate Law DependenceIntermediate/Transition State
Dissociative (D) A five-coordinate intermediate is formed.Often independent of incoming ligand concentration.A distinct, detectable five-coordinate intermediate.
Interchange (I) A concerted process with no true intermediate.Can show dependence on incoming ligand concentration.A seven-coordinate transition state.
-- Dissociative (Id)Bond-breaking is more advanced than bond-making in the transition state.Weak dependence on incoming ligand.Transition state resembles the reactants more than the products.
-- Associative (Ia)Bond-making is more advanced than bond-breaking in the transition state.Strong dependence on incoming ligand.Transition state resembles the products more than the reactants.

Role of Iron Oxidation State on Coordination Geometry and Stability

The chemical behavior, coordination geometry, and stability of this compound are fundamentally dictated by the oxidation state of the central iron atom. Iron typically exists in two primary oxidation states: ferrous (Fe²⁺) and ferric (Fe³⁺). nih.gov These states exhibit distinct electronic configurations and ionic radii, which in turn influence their coordination preferences and the robustness of the resulting complexes.

In contrast, the ferrous (Fe²⁺) state is a softer Lewis acid and forms comparatively less stable complexes with hard oxygen donors. The Fe²⁺-O bonds are generally longer and weaker than Fe³⁺-O bonds. researchgate.net While still capable of forming complexes with laurate, these are more susceptible to oxidation, especially in the presence of air, which would convert the iron to the more stable Fe³⁺ state. nih.govepo.org The coordination number for Fe²⁺ can also be six, leading to an octahedral geometry, but four- and five-coordinate geometries are also known for ferrous complexes. researchgate.net

The determination of the oxidation state and its effect on coordination can be probed using various spectroscopic techniques. X-ray Absorption Near Edge Structure (XANES) spectroscopy is particularly powerful, as the position of the pre-edge feature is sensitive to the oxidation state, with the pre-edge centroid for Fe³⁺ appearing at a higher energy than for Fe²⁺. researchgate.net

Table 1: Comparative Properties of Fe(II) and Fe(III) in Coordination with Oxygen Ligands This table presents generalized data for iron-oxygen coordination complexes to illustrate the principles applicable to this compound.

PropertyIron(II)Iron(III)Reference(s)
Typical Oxidation State +2+3 researchgate.net
Electronic Configuration d⁶d⁵ numberanalytics.com
Lewis Acid Character Borderline/SoftHard numberanalytics.com
Typical Coordination No. 6 (also 4, 5)6 researchgate.net
Common Geometries Octahedral, TetrahedralOctahedral researchgate.netresearchgate.net
Relative Fe-O Bond Length Longer (e.g., ~2.13 Å)Shorter (e.g., ~2.03 Å) researchgate.net
Stability with O-Donors ModerateHigh numberanalytics.comnih.gov

Microstructural Characteristics and Nanoscale Organization

Morphological Studies of this compound Aggregates and Colloidal Systems

This compound, as a metal soap, rarely exists as discrete molecules in condensed phases. Instead, it forms larger aggregates and colloidal structures, the morphology of which depends on the solvent environment and preparation method. The study of these morphologies is crucial for understanding the material's bulk properties and potential applications.

In non-polar solvents or in solid-state, the amphiphilic nature of the laurate chains drives the aggregation. Morphological analysis using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would typically reveal the size and shape of these aggregates. While specific studies on this compound are not abundant, analogous systems of long-chain metal carboxylates (metal soaps) are known to form various structures, including lamellar sheets, cylindrical micelles, or more complex arrangements.

In the context of nanomaterials synthesis, iron carboxylates, including iron oleate (B1233923) (a close analogue), are widely used as precursors for iron oxide nanoparticles. liposomes.ca During such syntheses, the iron carboxylate precursor can form colloidal aggregates that act as nanoreactors. After decomposition, the laurate chains can function as capping agents, forming a shell around the nanoparticle core. Cryo-TEM studies on such systems have revealed that the resulting lipid nanoparticle-hybrid systems can have diameters in the range of 35-150 nm, with a distinct core-shell structure where the hydrophobic laurate tails are associated with the core. liposomes.ca The morphology of these colloidal systems is often spherical.

Table 2: Morphological Analysis of Iron-Carboxylate Based Nanoscale Systems This table summarizes findings from related systems to infer the likely morphology of this compound aggregates.

System DescriptionAnalytical Technique(s)Observed MorphologyTypical Size RangeReference(s)
Iron Oxide Nanoparticles (IONPs) in Lipid NanoparticleCryo-TEM, DLSSpherical core-shell LNP-IONP systems40 - 150 nm liposomes.ca
Nanoscale Zero-Valent Iron (nZVI)TEM, SEMSpherical or near-spherical particles10 - 100 nm epa.gov
Coarse Aggregates (General)Aggregate Image Measurement System (AIMS)Irregular, characterized by angularity and sphericity> 1 mm nih.govmdpi.com

Self-Assembly Phenomena in this compound Dispersions

Self-assembly is an intrinsic property of this compound, driven by the amphiphilic nature of the molecule, which consists of a polar, ionic iron-carboxylate head and a long, non-polar C12 hydrocarbon tail. The resulting structures are highly dependent on the surrounding medium.

In non-polar organic solvents, this compound molecules are expected to self-assemble into reverse micelles. In this arrangement, the polar iron-carboxylate head groups cluster together to form a core, minimizing their unfavorable interaction with the non-polar solvent. The hydrophobic laurate tails then extend outwards into the solvent. The size and aggregation number of these micelles depend on factors like concentration, temperature, and the specific solvent used.

In biphasic systems, such as oil-and-water emulsions, this compound acts as a surfactant or stabilizer. The molecules preferentially accumulate at the oil-water interface, orienting themselves with the polar head in the aqueous phase and the non-polar tail in the oil phase. This reduces the interfacial tension between the two liquids. This principle is fundamental to the formation of Pickering emulsions, where solid particles stabilized by such amphiphiles create a robust barrier around droplets, preventing coalescence. acs.orgutwente.nl The hydrolysis of glyceryl trilaurate at the interface of such emulsions has been studied, highlighting the catalytic activity that can occur in these self-assembled systems. utwente.nle2p2l.com This behavior indicates that this compound would be highly active at such interfaces, promoting the formation and stabilization of emulsions.

Interfacial Chemistry and Surface Topography Analysis

The interfacial chemistry of this compound is dominated by the behavior of its constituent parts at a boundary. When deposited as a film or forming the surface of an aggregate, the surface topography is largely determined by the packing of the laurate chains. These long hydrocarbon chains would orient themselves to minimize surface energy, typically pointing away from a polar substrate or towards a non-polar medium (like air), creating a hydrophobic, low-energy surface.

Several advanced analytical techniques can be employed to probe this interfacial chemistry and topography.

X-ray Photoelectron Spectroscopy (XPS) can analyze the elemental composition and chemical states of the atoms at the surface. For this compound, XPS would confirm the presence of iron, oxygen, and carbon. High-resolution scans of the Fe 2p region could help verify the oxidation state of the iron at the surface of the aggregates. google.com

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography at the nanoscale. AFM could be used to visualize the packing of the laurate chains on a flat substrate, measure the dimensions of self-assembled aggregates, and determine surface roughness.

Contact Angle Goniometry measures the angle a liquid droplet makes with a surface. A surface coated with this compound would be expected to show a high contact angle with water, confirming its hydrophobic nature due to the exposed laurate tails.

The study of the interface is particularly relevant in applications like Pickering interfacial catalysis, where the catalyst particles self-assemble at the oil-water interface, creating a large, active surface area for reactions to occur. acs.orgutwente.nl The stability and type of emulsion formed (oil-in-water vs. water-in-oil) are directly linked to the wetting properties of the particles, which are controlled by their interfacial chemistry. acs.org

Spectroscopic Investigations and Electronic Structure of Iron Trilaurate

Advanced Vibrational Spectroscopic Characterization

Vibrational spectroscopy is a powerful tool for probing the molecular structure of iron trilaurate, offering insights into the coordination of the laurate ligands to the iron center and identifying the characteristic vibrations of the functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the coordination mode of the carboxylate group in this compound. The analysis focuses on the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate moiety. The frequency separation (Δν) between these two bands is a diagnostic indicator of the coordination type.

In long-chain iron carboxylates, the disappearance of the C=O stretching vibration of the free stearic acid (around 1700 cm⁻¹) and the appearance of strong absorption bands corresponding to the antisymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) confirm the formation of the metal soap. Typically, the antisymmetric stretch appears around 1580 cm⁻¹ and the symmetric stretch is observed near 1400 cm⁻¹. The coordination of the carboxylate ligand to the iron ion can be inferred from these vibrational frequencies. For instance, a large separation between the asymmetric and symmetric stretching frequencies is indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging coordination mode. amazonaws.com Studies on analogous iron carboxylates have shown that bidentate and bridging structures are common. researchgate.netresearchgate.net Furthermore, a band in the lower frequency region, often observed around 585 cm⁻¹, can be attributed to Fe-O stretching vibrations, directly evidencing the ligand-metal bond. researchgate.net

Interactive Data Table: Typical FTIR Bands for Iron Carboxylates

Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
νas(COO⁻)1510-1650Asymmetric stretching of carboxylate
νs(COO⁻)1360-1450Symmetric stretching of carboxylate
ν(Fe-O)500-600Iron-oxygen stretching
ν(C=O) of free acid~1700Carbonyl stretch (disappears upon salt formation)

Raman spectroscopy complements FTIR by providing information on non-polar bonds and offering a distinct "fingerprint" of the compound's structure. In the context of this compound, Raman spectra can further elucidate the nature of the Fe-O bonds and the conformation of the long hydrocarbon chains of the laurate ligands. While the strong fluorescence often associated with iron compounds can sometimes obscure the Raman signal, valuable information can still be obtained. For instance, in studies of iron stearate (B1226849), Raman analysis has been used to confirm the absence of crystalline iron oxides, which exhibit characteristic bands that are not observed in the iron soap. researchgate.net The C-H stretching modes of the laurate's alkyl chains are typically observed in the 2800-3000 cm⁻¹ region. pharmtech.com

Interactive Data Table: Expected Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Assignment
C-H stretching2800-3000Alkyl chain C-H vibrations
COO⁻ bending/scissoring1400-1500Carboxylate group deformations
Fe-O stretching400-600Iron-oxygen bond vibrations

Electronic Spectroscopy for Oxidation State and Coordination Environment

Electronic spectroscopy techniques are crucial for determining the oxidation state of the iron center and characterizing the electronic transitions that occur within the molecule, which are fundamental to its chemical behavior.

The UV-Vis spectrum of iron(III) trilaurate is expected to be dominated by intense ligand-to-metal charge transfer (LMCT) bands rather than the much weaker, spin-forbidden d-d transitions. researchgate.net In Fe(III) carboxylate complexes, these charge transfer transitions involve the excitation of an electron from an oxygen-based ligand orbital to a d-orbital of the iron center. These transitions are responsible for the characteristic color of many iron(III) compounds. For various Fe(III)-carboxylate complexes, these absorption bands are typically observed in the UV and visible regions of the spectrum. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the coordination environment of the iron ion and the nature of the solvent. In some diiron(II,III) carboxylate complexes, intense intervalence charge transfer bands have been observed in the visible region, around 620-670 nm. cmu.edunih.gov For hexanuclear Fe(III) carboxylate complexes, UV-visible spectroscopy has been used to characterize the species formed under catalytic conditions. acs.org

Interactive Data Table: Typical Electronic Transitions in Fe(III) Carboxylates

Transition TypeWavelength Range (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ligand-to-Metal Charge Transfer (LMCT)250-500High (>1000)
d-d transitions500-800Low (<100)
Intervalence Charge Transfer (in mixed-valence species)600-700High (>2000)

X-ray Absorption Spectroscopy (XAS) provides detailed information about the local geometric and electronic structure of the iron atoms. The X-ray Absorption Near Edge Structure (XANES) region is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. For iron compounds, the position of the absorption edge can distinguish between Fe(II) and Fe(III) states, with the edge energy increasing with oxidation state.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the elements present. For this compound, the Fe 2p region of the XPS spectrum is of primary interest. The binding energy of the Fe 2p₃/₂ peak for Fe(III) in carboxylate and oxide environments is typically found in the range of 710-712 eV. thermofisher.com The presence of characteristic satellite peaks can also help to confirm the Fe(III) oxidation state. xpsfitting.com Analysis of the C 1s and O 1s regions can provide further information about the carboxylate ligand.

Interactive Data Table: Representative XPS Binding Energies for Iron Compounds

Spectral RegionChemical StateTypical Binding Energy (eV)
Fe 2p₃/₂Fe(III) oxide/carboxylate710.8 - 711.5
Fe 2p₃/₂Fe(II) oxide~709.6
O 1sCarboxylate (C-O -Fe)~531.5
C 1sCarboxylate (C OO)~288.5
C 1sHydrocarbon chain~285.0

Magnetic Resonance Techniques for Electronic and Nuclear Spin States

Magnetic resonance techniques probe the magnetic properties of the iron nucleus and the unpaired electrons, offering valuable information on the electronic structure and magnetic interactions within this compound.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, such as the high-spin Fe(III) center (S=5/2) typically found in this compound. The EPR spectrum of high-spin Fe(III) in a low-symmetry environment is often characterized by a prominent signal at a g-value of approximately 4.3. nih.gov This signal arises from transitions within the middle Kramers doublet and is a hallmark of rhombic distortion around the iron center. nih.gov The precise g-values and the fine structure of the EPR spectrum can provide detailed information about the zero-field splitting parameters, which are sensitive to the coordination geometry of the iron ion. rsc.org

Mössbauer spectroscopy is highly specific to iron and provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. For high-spin Fe(III) compounds, the isomer shift (δ) is typically in the range of +0.2 to +0.5 mm/s (relative to iron metal) at room temperature. The quadrupole splitting (ΔEQ) is sensitive to the symmetry of the electric field at the nucleus and is typically non-zero for distorted coordination geometries. nih.gov Studies on iron carboxylates have utilized Mössbauer spectroscopy to confirm the high-spin Fe(III) state and investigate magnetic interactions between iron centers. akjournals.comscispace.com

Interactive Data Table: Expected Magnetic Resonance Parameters for this compound

TechniqueParameterExpected Value/FeatureInformation Provided
EPRg-value~4.3High-spin Fe(III) in a rhombic environment
MössbauerIsomer Shift (δ)0.2 - 0.5 mm/sFe(III) oxidation state
MössbauerQuadrupole Splitting (ΔEQ)> 0 mm/sDistorted coordination geometry

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons, making it particularly suitable for investigating paramagnetic iron centers in compounds like this compound. beilstein-journals.org In high-spin iron(III) complexes, which possess an S = 5/2 spin state, EPR spectra can provide valuable information about the electronic environment and symmetry of the iron ion.

The EPR spectra of high-spin Fe(III) complexes are often characterized by specific g-values, which are a measure of the interaction of the unpaired electrons with the external magnetic field. For high-spin Fe(III) in a rhombic or lower symmetry environment, a characteristic signal is often observed near g ≈ 4.3. nih.gov Another common feature in the spectra of high-spin Fe(III) compounds is a signal around g ≈ 2.0. researchgate.net The precise g-values and the shape of the EPR spectrum are sensitive to the coordination geometry and the nature of the ligands surrounding the iron center.

While specific EPR spectra for this compound are not widely reported, studies on analogous iron(III) carboxylate complexes suggest that the iron center is in a high-spin state. The carboxylate ligands create a specific crystal field around the iron ion, leading to zero-field splitting (ZFS), which significantly influences the features of the EPR spectrum. beilstein-journals.org The ZFS parameters, D (axial) and E (rhombic), describe the separation of the spin sublevels in the absence of an external magnetic field and can be determined from the analysis of the EPR spectra. unam.mx

The following table provides typical g-values observed for high-spin Fe(III) in various environments, which can be considered analogous to what would be expected for this compound.

Iron(III) EnvironmentTypical g-valuesReference
Rhombic symmetry~4.3 nih.gov
Axial symmetryg⊥ ≈ 6, g∥ ≈ 2 nih.gov
Low-spin statenear 2.0 beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of molecules in solution. However, the study of paramagnetic compounds like this compound by NMR presents unique challenges and opportunities. The presence of the paramagnetic Fe(III) center significantly influences the NMR spectrum, causing large chemical shifts (paramagnetic shifts) and substantial line broadening of resonances from nuclei in close proximity to the metal ion. illinois.edudu.ac.in

The proton NMR (¹H NMR) spectrum of a diamagnetic laurate ligand would typically show sharp signals in the 0-5 ppm range. In contrast, for this compound, the signals of the protons on the laurate chains, particularly those closest to the iron center (the α- and β-methylene groups), are expected to be significantly broadened and shifted. nih.gov This broadening is a result of rapid nuclear relaxation induced by the fluctuating magnetic field of the paramagnetic iron center. illinois.edu The magnitude of the paramagnetic shift has two main contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact shift, which is due to the through-space dipolar interaction between the electron and nuclear magnetic moments. du.ac.in

While detailed NMR studies specifically on this compound are limited, the general principles of paramagnetic NMR suggest that the technique can be used to probe the solution structure and ligand dynamics. For instance, the observation of separate, albeit broad, resonances for different protons on the laurate chain would indicate that the ligand is coordinated to the iron center in a specific geometry. Furthermore, variable-temperature NMR studies could provide insights into the dynamics of ligand exchange or conformational changes in the laurate chains. rsc.org

NucleusExpected Chemical Shift Range (ppm) in Diamagnetic LauratesExpected Effect in Paramagnetic this compoundReference
-CH₃~0.9Broadened and shifted oregonstate.edu
-(CH₂)n-~1.2-1.6Broadened and shifted oregonstate.edu
-CH₂-COO-~2.2-2.5Significantly broadened and shifted oregonstate.edu

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being the most commonly studied. This method provides precise information about the oxidation state, spin state, and coordination symmetry of iron atoms in a sample. wikipedia.org For this compound, Mössbauer spectroscopy can definitively confirm the +3 oxidation state and the high-spin nature of the iron centers.

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). carleton.edu In magnetically ordered materials, a third parameter, the magnetic hyperfine field (B), is also observed. mdpi.com

Isomer Shift and Quadrupole Splitting Analysis

The isomer shift (δ) is a measure of the s-electron density at the iron nucleus and is highly sensitive to the oxidation state and covalency of the iron atom. union.edu For high-spin iron(III) compounds, the isomer shift typically falls within the range of +0.2 to +0.5 mm/s (relative to α-iron at room temperature). researchgate.net This is distinct from high-spin iron(II) compounds, which exhibit larger isomer shifts, generally between +0.6 and +1.4 mm/s. researchgate.net

Quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with a non-spherical electric field gradient (EFG) at the nucleus. union.edu A non-zero quadrupole splitting indicates a distortion from a perfect cubic symmetry in the coordination environment of the iron atom. For high-spin Fe(III) (d⁵ configuration), the d-orbitals are half-filled, leading to a spherically symmetric charge distribution. Consequently, any observed quadrupole splitting is primarily due to the arrangement of the surrounding ligands. In this compound, the coordination of the carboxylate groups from the laurate ligands creates a non-cubic environment, resulting in a measurable quadrupole splitting.

The following table summarizes the expected Mössbauer parameters for high-spin Fe(III) in a carboxylate coordination environment, as would be anticipated for this compound.

ParameterTypical Value for High-Spin Fe(III)Information ProvidedReference
Isomer Shift (δ)+0.2 to +0.5 mm/sConfirms Fe(III) oxidation state researchgate.net
Quadrupole Splitting (ΔEQ)Variable, non-zeroIndicates a distorted coordination geometry carleton.edu

Magnetic Hyperfine Interactions and Spin Relaxation Phenomena

At sufficiently low temperatures, paramagnetic compounds like this compound can exhibit magnetic ordering or slow spin relaxation, which leads to the splitting of the Mössbauer spectrum into a six-line pattern due to the magnetic hyperfine interaction. mdpi.com The magnitude of the internal magnetic field at the nucleus, known as the hyperfine field, is influenced by several factors, including the Fermi contact term, the dipolar interaction, and the orbital contribution. nih.gov For high-spin Fe(III), the Fermi contact term is usually dominant. nih.gov

The observation of magnetic hyperfine splitting in the Mössbauer spectrum of this compound at low temperatures would provide further confirmation of its paramagnetic nature. The temperature at which the magnetic splitting collapses into a paramagnetic doublet is related to the spin relaxation rate. Spin relaxation phenomena, the process by which the electron spins return to equilibrium after a perturbation, can be influenced by spin-spin interactions between neighboring iron centers and spin-lattice interactions with the surrounding crystal lattice. nih.gov The study of these relaxation effects through variable-temperature Mössbauer spectroscopy can provide insights into the magnetic interactions within the this compound structure.

Hyphenated Spectroscopic Techniques for Comprehensive Characterization

To obtain a more complete understanding of the structure and properties of this compound, it is often advantageous to combine different analytical techniques.

Combined Spectroscopic and Diffraction Approaches

The combination of spectroscopic methods with X-ray diffraction (XRD) provides a powerful approach for a comprehensive characterization of materials like this compound. While XRD reveals the long-range crystalline order and provides precise information about bond lengths and angles in the solid state, spectroscopic techniques probe the local electronic structure and coordination environment of the iron centers. nih.gov

For instance, a combined XRD and Mössbauer spectroscopy study of this compound would allow for a direct correlation between the crystallographically determined structure and the Mössbauer parameters. The coordination geometry of the iron atom as determined by XRD could be used to rationalize the observed isomer shift and quadrupole splitting values. libretexts.org Any structural phase transitions observed by variable-temperature XRD could be correlated with changes in the Mössbauer spectrum, such as alterations in the spin state or magnetic ordering. This integrated approach provides a more robust and detailed picture of the structure-property relationships in this compound than either technique could provide alone.

In-situ and Operando Spectroscopic Monitoring of Reaction Processes

The study of chemical reactions as they occur, without the need for isolating intermediates, provides invaluable insight into reaction mechanisms, kinetics, and the identification of transient species. For this compound, in-situ (in place) and operando (working) spectroscopic techniques are powerful tools for monitoring its transformations in real-time. These methods allow for the observation of changes in the electronic structure and coordination environment of the iron center, as well as the chemical evolution of the laurate ligands under reaction conditions.

In-situ spectroscopy refers to the analysis of a reaction mixture under conditions that mimic the actual process, while operando spectroscopy is a more specific subset where the spectroscopic characterization is coupled with the simultaneous measurement of the reaction's catalytic activity or product formation. This dual approach enables a direct correlation between the structural and electronic properties of the catalyst or precursor and its reactivity.

A significant area of research involving this compound and other long-chain iron carboxylates is their use as precursors for the synthesis of iron oxide nanoparticles via thermal decomposition. In-situ and operando monitoring of this process has been instrumental in elucidating the transformation pathway from the molecular precursor to the final nanoparticle product.

Spectroscopic Techniques and Research Findings

Several spectroscopic techniques are particularly well-suited for the in-situ and operando study of reactions involving this compound:

During the thermal decomposition of long-chain iron(III) carboxylates, such as iron stearate which serves as a good proxy for this compound, specific changes in the FTIR spectrum are observed. Initially, the spectrum is characterized by the asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups. As the temperature increases, the intensity of these bands changes, and new bands corresponding to the formation of intermediates and the final iron oxide product appear.

A key observation is the change in the C=O stretching vibration region. The disappearance of the band associated with any free lauric acid (around 1710 cm⁻¹) and the evolution of the characteristic bands for the carboxylate anion (symmetric COO⁻ stretching around 1400 cm⁻¹ and antisymmetric COO⁻ stretching around 1580 cm⁻¹) can be monitored. researchgate.net The formation of iron oxide is indicated by the appearance of broad bands in the low-frequency region (typically below 600 cm⁻¹), characteristic of Fe-O lattice vibrations.

Table 1: Representative In-situ FTIR Data for the Thermal Decomposition of a Long-Chain Iron(III) Carboxylate
Temperature (°C)Observed Change in FTIR SpectrumInterpretation
Room TemperatureStrong bands for antisymmetric and symmetric COO⁻ stretching.Intact iron carboxylate precursor.
~200-250Broadening and slight shift of COO⁻ bands.Initial structural changes and ligand rearrangement.
>300Decrease in intensity of COO⁻ bands and appearance of broad Fe-O bands.Decomposition of the carboxylate and formation of iron oxide nanoparticles.

X-ray Absorption Spectroscopy (XAS): Operando XAS is a powerful technique for probing the electronic structure and local coordination environment of the iron atoms in this compound during a reaction. X-ray Absorption Near Edge Structure (XANES) provides information on the oxidation state and coordination geometry of the iron center, while Extended X-ray Absorption Fine Structure (EXAFS) reveals details about the bond distances and coordination numbers of the neighboring atoms.

In the context of catalysis, where this compound might be used as a catalyst precursor, operando XAS can track the evolution of the active catalytic species. For instance, changes in the Fe K-edge XANES spectrum can indicate the reduction or oxidation of the iron center during a catalytic cycle. The pre-edge features in the XANES spectrum are particularly sensitive to the coordination symmetry around the iron atom.

During the thermal decomposition to form iron oxide nanoparticles, in-situ XAS can follow the transformation from a molecularly dispersed iron(III) species to the formation of an iron oxide lattice. This is observed through changes in the Fe-O bond distances and the emergence of Fe-Fe scattering paths in the EXAFS region, signifying the growth of the nanoparticle.

Table 2: Illustrative Operando XAS Findings for an Iron Carboxylate-Based Catalyst
Reaction StageSpectroscopic Observation (XANES/EXAFS)Deduced Structural/Electronic Change
Initial StateFe K-edge position consistent with Fe(III); EXAFS shows Fe-O coordination.Precursor is in the iron(III) oxidation state with carboxylate coordination.
Under Reaction ConditionsShift in the Fe K-edge to lower energy; changes in pre-edge intensity.Partial reduction of Fe(III) to Fe(II) and/or change in coordination geometry.
Post-ReactionEdge position may return to initial state or indicate a stable, altered species.Catalyst regeneration or deactivation.

Mössbauer Spectroscopy: In-situ Mössbauer spectroscopy is uniquely sensitive to the nuclear environment of iron atoms, providing precise information about their oxidation state, spin state, and the symmetry of the local environment. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), which is related to the electron density at the nucleus and thus the oxidation state, and the quadrupole splitting (ΔE_Q), which is sensitive to the symmetry of the electric field gradient around the nucleus.

For the thermal decomposition of iron(III) carboxylates, in-situ Mössbauer spectroscopy can distinguish between the initial high-spin iron(III) precursor, any potential iron(II) intermediates, and the final iron oxide products (e.g., magnetite or maghemite), which have distinct Mössbauer parameters. For example, the initial iron(III) trilaurate would exhibit a doublet characteristic of high-spin Fe(III). As the decomposition proceeds, the parameters of this doublet may change, and new spectral components corresponding to the forming iron oxide phase(s) will appear. researchgate.net

Table 3: Typical Mössbauer Parameters for Species Involved in Iron(III) Carboxylate Decomposition
SpeciesIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Magnetic Splitting
High-spin Fe(III) Carboxylate~0.4-0.5~0.5-0.9None (paramagnetic)
High-spin Fe(II) Intermediate>1.0>2.0None (paramagnetic)
Iron Oxide (e.g., γ-Fe₂O₃)~0.3-0.4SmallPresent (magnetically ordered)

The application of these in-situ and operando spectroscopic techniques provides a dynamic picture of the chemical transformations of this compound. By observing the evolution of the compound under reaction conditions, a more complete understanding of its role as a precursor and potential catalyst can be achieved, paving the way for the rational design of synthetic routes and catalytic processes.

Theoretical and Computational Chemistry of Iron Trilaurate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of iron trilaurate, such as its stability, reactivity, and electronic characteristics. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the geometric and electronic properties of transition metal complexes like this compound due to its favorable balance of computational cost and accuracy. tue.nlnih.gov DFT calculations can predict the molecule's three-dimensional structure, including bond lengths and angles between the iron(III) center and the laurate ligands. For this compound, DFT would be used to optimize the coordination geometry, which is typically octahedral for Fe(III), and to determine the conformation of the flexible laurate alkyl chains.

These calculations also provide a detailed picture of the electronic configuration. By analyzing the molecular orbitals, researchers can understand the nature of the iron-ligand bonding. For instance, DFT can quantify the degree of covalent and ionic character in the Fe-O bonds and map the electron density distribution across the molecule. mdpi.com This information is crucial for explaining the compound's chemical behavior. Furthermore, DFT is instrumental in predicting spectroscopic properties that can be compared with experimental data for validation. nih.gov

Table 1: Representative Data from DFT Calculations on Iron Carboxylate Systems This table is illustrative, showing typical parameters obtained from DFT calculations on iron carboxylate complexes analogous to this compound.

ParameterTypical Calculated ValueSignificance
Fe-O Bond Length1.95 - 2.10 ÅIndicates the strength and nature of the coordination bond.
O-Fe-O Bond Angle~90° or ~180°Defines the coordination geometry around the iron center (e.g., octahedral).
Mulliken Charge on Fe+1.5 to +2.5 |e|Estimates the partial charge, indicating charge transfer from ligands.
HOMO-LUMO Gap2.0 - 4.0 eVRelates to the electronic stability and reactivity of the complex.

For situations demanding higher accuracy, ab initio (from first principles) methods are employed. Unlike DFT, which relies on approximations of the exchange-correlation functional, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are derived directly from fundamental quantum mechanics without empirical parameterization. researchgate.net

These high-accuracy methods are computationally more intensive but provide benchmark-quality data on the electronic structure of this compound. They are particularly valuable for resolving subtle electronic effects and for validating the results obtained from more approximate methods like DFT. nih.gov For a complex system like this compound, a common strategy is to use a hybrid approach, where the geometry is optimized using a cost-effective DFT method, followed by a high-accuracy single-point energy calculation using an ab initio method to refine the electronic energy. researchgate.net

The iron(III) center in this compound is a d⁵ system, meaning it can exist in different spin states, primarily a high-spin (S=5/2) state and a low-spin (S=1/2) state. The energy difference between these states is often small, and in some iron complexes, a transition between them, known as spin crossover (SCO), can be induced by changes in temperature or pressure. nih.govnih.gov

Computational chemistry is essential for studying these magnetic properties. Accurately predicting the relative energies of different spin states is a significant challenge for theoretical methods. nih.gov Standard DFT functionals can struggle, often incorrectly favoring one spin state over another. To address this, methods like DFT+U (which adds a Hubbard-U term to correct for self-interaction errors in d-orbitals) or hybrid functionals are often necessary to obtain reliable spin-state energetics. nih.gov These calculations can determine which spin state is the ground state for this compound and predict whether a spin crossover is feasible, providing critical insights into its magnetic behavior. mdpi.comacs.org

Chemical Reactivity, Reaction Mechanisms, and Transformational Pathways of Iron Trilaurate

Hydrolysis and Solvolysis Pathways of Iron Trilaurate

The stability of this compound is significantly influenced by the presence of solvents, particularly water. The interactions can lead to the breakdown of the compound through hydrolysis or solvolysis.

Hydrolytic degradation involves the reaction of the compound with water, which can lead to the cleavage of chemical bonds. For this compound, hydrolysis can occur at two main sites: the iron center and the carboxylate ligand bonds. The pH of the aqueous medium is a critical factor that dictates the dominant degradation pathway. nih.govmdpi.com

The degradation of the ester-like linkage between the iron and the laurate carboxylate group is also highly pH-dependent.

Under Acidic Conditions (Low pH): In acidic solutions, the hydrolysis of the iron-carboxylate bond may be catalyzed. However, the equilibrium for the formation of iron hydroxides is shifted away from precipitation. The degradation of some synthetic polymers via ester hydrolysis is known to be pH-dependent, with some materials being relatively stable under acidic conditions. nih.gov

Under Neutral Conditions (pH ≈ 7): Around neutral pH, the formation of insoluble iron(III) hydroxide (B78521) is favorable. For many biopharmaceutical formulations, chemical hydrolysis of ester-containing excipients is considered negligible in the pH range of 5 to 7. researchgate.netfrontiersin.org

Under Alkaline Conditions (High pH): In basic solutions, hydroxide ions (OH⁻) directly react with the iron(III) center, leading to the formation and precipitation of Fe(OH)₃. melscience.comlibretexts.org Furthermore, the high concentration of hydroxide ions can facilitate the saponification (base-catalyzed hydrolysis) of the iron-laurate bond, releasing laurate anions and forming iron hydroxide. Studies on polylactic acid fibers, which also contain ester linkages, show that mass loss and degradation increase significantly at higher pH values (e.g., pH 10). mdpi.com

The following table summarizes the expected hydrolytic behavior of this compound under different pH conditions based on established chemical principles.

pH ConditionDominant Species/ProcessesExpected Degradation Products
Acidic (pH &lt; 4)Formation of aquated Fe³⁺ and protonated lauric acid. Low precipitation of iron hydroxide.Fe³⁺(aq), Lauric Acid
Near-Neutral (pH 6-8)Formation of various iron(III) hydroxo complexes. Potential for slow hydrolysis of the carboxylate bond.Iron(III) Hydroxide/Oxyhydroxides, Laurate ions
Alkaline (pH > 9)Rapid precipitation of Iron(III) Hydroxide (Fe(OH)₃). Base-catalyzed hydrolysis (saponification) of the iron-laurate bond.Iron(III) Hydroxide (precipitate), Laurate ions

Solvolysis is a reaction where the solvent acts as a nucleophile, breaking one or more bonds in the solute. While water is the solvent in hydrolysis, other solvents can also induce degradation. Kinetic studies of these reactions measure the rate at which they occur, providing insight into the reaction mechanism.

A similar experimental approach could be applied to this compound. By dissolving it in a suitable non-aqueous solvent (or a mixture) and monitoring changes over time (e.g., via spectroscopy or conductimetry), one could determine the rate constants for its solvolytic degradation. The rate would likely depend on the nucleophilicity and polarity of the solvent. For example, alcohols could potentially displace the laurate ligands in a process known as alcoholysis.

Another relevant pathway is catalysis in non-conventional media. The hydrolysis of glyceryl trilaurate to lauric acid has been achieved using a solid superacid catalyst under mild, solvent-free conditions, demonstrating a transformational pathway outside of traditional solvolysis. science.govresearchgate.net

Influence of Chelation and Coordination on Hydrolytic Stability

The stability of metal complexes, including this compound, is significantly influenced by chelation and coordination. Chelation, the process where a polydentate ligand binds to a central metal ion at multiple points, generally enhances the thermodynamic stability of the resulting complex. aakash.ac.inlibretexts.orgslideshare.net This phenomenon, known as the chelate effect, is primarily attributed to an increase in entropy. libretexts.orgdalalinstitute.com When a chelating ligand replaces multiple monodentate ligands, the total number of independent species in the system increases, leading to a more disordered and thus entropically favorable state. libretexts.orgdalalinstitute.com

In the context of this compound, the laurate anions act as ligands coordinating to the ferric (Fe³⁺) ion. The stability of this coordination complex is a key determinant of its resistance to hydrolysis. The charge and size of the metal ion play a crucial role; the higher charge and smaller ionic radius of Fe³⁺ compared to Fe²⁺ result in a greater charge density, leading to the formation of more stable complexes. aakash.ac.in Therefore, ferric ion complexes like this compound are generally more stable than their ferrous counterparts. aakash.ac.in

Factors that can influence the hydrolytic stability of this compound include:

Ligand Exchange Reactions: The laurate ligands can be displaced by other nucleophilic species present in the solution, altering the coordination sphere of the iron and potentially leading to less stable complexes that are more susceptible to hydrolysis.

Presence of Other Chelating Agents: The introduction of stronger chelating agents can lead to the displacement of the laurate ligands, forming more stable complexes and altering the reactivity of the iron center.

Thermal Decomposition and Pyrolysis Mechanisms

The thermal behavior of this compound is characterized by a series of transformations that ultimately lead to the formation of iron oxides.

Pathways of Thermal Degradation and Product Identification

Thermogravimetric analysis of this compound reveals that it is relatively stable up to approximately 150°C, after which it begins to decompose. niscpr.res.in The decomposition process occurs in multiple steps. niscpr.res.in A phase transition is observed in the temperature range of 55-105°C before the onset of decomposition around 300°C. niscpr.res.in

The decomposition of this compound can proceed through a free radical mechanism. niscpr.res.in This involves the initial cleavage of the iron-carboxylate bond, leading to the formation of laurate radicals. These radicals can then undergo further reactions, such as disproportionation, to form various alkyl radicals. niscpr.res.in The decomposition of iron(III) formate (B1220265), a related iron carboxylate, also shows competitive pathways involving anion decomposition and electron transfer from the formate to Fe(III). researchgate.net

The intermediate products formed during the thermal degradation of this compound can include ferrous laurate and iron carbonate (FeCO₃). niscpr.res.in The final solid residue upon complete decomposition is typically an iron oxide. scirp.org The specific nature of the decomposition products is influenced by factors such as the heating rate and the surrounding atmosphere. researchgate.net

Temperature Range (°C)ProcessKey Observations
55-105Phase TransitionEndothermic process, reversible upon cooling. niscpr.res.in
>150Initial DecompositionOnset of mass loss. niscpr.res.in
~300Major DecompositionMulti-step process involving free radical mechanisms. niscpr.res.in

Influence of Atmosphere on Pyrolytic Transformations

The atmosphere in which the pyrolysis of this compound occurs has a significant impact on the transformation pathways and the final products. Studies on the thermal decomposition of similar iron compounds and other materials demonstrate the critical role of the reaction atmosphere. niscpr.res.inaaqr.orgirb.hrgoogle.com

Inert Atmosphere (e.g., Argon, Nitrogen): In an inert atmosphere, the decomposition proceeds without oxidation from the surrounding gas. niscpr.res.in The thermal analysis of this compound under argon showed similar thermograms to those obtained in air, suggesting that the initial decomposition steps are not primarily oxidative. niscpr.res.in Pyrolysis in an inert atmosphere is a common method for producing carbonaceous materials and preventing the formation of oxides. google.com The reducing gases produced during the pyrolysis of biomass in an inert atmosphere can facilitate the reduction of iron oxides to zero-valent iron at lower temperatures. nih.gov

Oxidizing Atmosphere (e.g., Air): In the presence of oxygen, the thermal degradation of this compound will involve oxidative processes. mdpi.com The organic components will be oxidized to carbon dioxide and water, and the iron will be converted to iron oxides. The specific type of iron oxide formed depends on the temperature and oxygen availability. irb.hrrcptm.com Thermal transformations of iron-bearing materials in an oxidizing atmosphere are a common route to various Fe₂O₃ polymorphs. rcptm.com

Reducing Atmosphere (e.g., Hydrogen, Carbon Monoxide): A reducing atmosphere will favor the reduction of the iron species. The organic ligands may still decompose, but the iron center is more likely to be reduced to lower oxidation states, potentially even to metallic iron, depending on the temperature and the strength of the reducing agent.

The composition of the gaseous products of pyrolysis is also influenced by the atmosphere. In an inert environment, the decomposition of the laurate ligands will produce a mixture of hydrocarbons, carbon monoxide, and carbon dioxide. In an oxidizing atmosphere, the primary gaseous products will be carbon dioxide and water.

Formation of Iron Oxide Species from Thermal Processes

The thermal decomposition of this compound ultimately leads to the formation of iron oxides. The specific iron oxide phase (e.g., magnetite (Fe₃O₄), hematite (B75146) (α-Fe₂O₃), or maghemite (γ-Fe₂O₃)) that is formed is dependent on several factors, including the final temperature, heating rate, and the composition of the atmosphere. irb.hrrcptm.com

The transformation of iron compounds to iron oxides often proceeds through a series of intermediate phases. For instance, the thermal decomposition of iron sulfate (B86663) hexahydrate involves dehydration followed by decomposition to iron(III) sulfate and then to hematite. researchgate.net In the case of this compound, the initial decomposition may lead to the formation of an intermediate iron-containing species which then converts to an iron oxide. niscpr.res.in

The formation of iron oxides can be viewed as a process involving the oxidation of iron. irb.hr When iron is heated in an oxygen-containing environment, different oxide layers can form, with the outermost layer typically being the most oxidized state, Fe₂O₃. mdpi.com The migration of iron ions through the developing oxide layers is a key part of the growth of these oxide structures. mdpi.com

The synthesis of iron oxide nanoparticles can be achieved through the controlled thermal decomposition of iron-oleate complexes, a process analogous to the decomposition of this compound. nih.gov The decomposition of the iron-oleate complex at around 320°C generates intermediate species that act as monomers for the nucleation and growth of iron oxide nanocrystals. nih.gov

Iron Oxide SpeciesFormation ConditionsSignificance
Magnetite (Fe₃O₄)Lower temperatures or limited oxygen. irb.hrA common intermediate in the oxidation of iron. irb.hr
Hematite (α-Fe₂O₃)Higher temperatures and oxidizing conditions. irb.hrThe most thermodynamically stable iron oxide. rcptm.com
Maghemite (γ-Fe₂O₃)Can be a short-lived intermediate in the transformation to hematite. irb.hrA metastable polymorph of iron(III) oxide. rcptm.com

Applications of Iron Trilaurate in Advanced Chemical Systems and Processes

Catalytic Roles of Iron Trilaurate

The catalytic activity of iron-based compounds is a subject of significant interest due to iron's abundance, low cost, and environmental friendliness compared to noble metals. mdpi.com this compound, in particular, demonstrates notable catalytic potential in both homogeneous and heterogeneous systems.

Homogeneous Catalysis Mediated by this compound Complexes

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. chemguide.co.uksavemyexams.com Iron complexes, including those derived from this compound, are effective catalysts for a variety of organic transformations. mdpi.com These complexes can facilitate reactions such as oxidations, C-C bond formation, and polymerization. mdpi.com The catalytic cycle in homogeneous iron catalysis often involves the iron center changing its oxidation state, for instance, between Fe(II) and Fe(III), to activate substrates and promote the desired chemical conversion. chemguide.co.uk The laurate ligands in this compound can influence the solubility of the complex in organic solvents and modulate the reactivity of the iron center.

Heterogeneous Catalysis Using this compound as Precursor or Active Phase

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, commonly a solid catalyst with liquid or gaseous reactants. chemguide.co.ukcademix.org A primary advantage of this type of catalysis is the ease of separating the catalyst from the reaction products. cademix.org this compound can be utilized as a precursor to generate active heterogeneous catalysts. For example, through thermal decomposition, this compound can be converted into iron oxide nanoparticles, which are effective heterogeneous catalysts for various reactions. nih.gov These nanoparticles can be supported on materials like aluminosilicates, clays (B1170129), or carbon-based materials to enhance their stability and activity. nih.gov The process of heterogeneous catalysis typically involves the adsorption of reactants onto the catalyst's active sites, the surface reaction, and subsequent desorption of the products. savemyexams.combyjus.com

Role in Specific Organic Transformations (e.g., oxidation, polymerization, coupling reactions)

This compound and its derivatives have shown efficacy in catalyzing several key organic transformations:

Oxidation: Iron-based catalysts are widely used in oxidation reactions. mdpi.com They can activate oxidants like hydrogen peroxide to generate highly reactive hydroxyl radicals, which can effectively degrade a wide range of organic pollutants in wastewater treatment processes known as advanced oxidation processes (AOPs). nih.gov

Polymerization: Iron complexes can act as catalysts in polymerization reactions. For instance, in organometallic-mediated radical polymerization (OMRP), the reversible trapping of a radical by a reduced metal species can control the polymerization process. nih.gov

Coupling Reactions: Iron-catalyzed cross-coupling reactions have become a sustainable alternative to those using precious metals. nih.gov These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Photoinduced iron-catalysis has also emerged as a green and efficient method for various organic transformations, including cross-coupling reactions. sioc-journal.cn

Design Principles for Enhanced Catalytic Activity and Selectivity

The design of highly active and selective catalysts is crucial for efficient chemical processes. numberanalytics.comnih.gov Key principles for enhancing the performance of iron-based catalysts derived from precursors like this compound include:

Increasing the number of active sites: This can be achieved by creating catalysts with high surface area and porosity. numberanalytics.comnih.gov Using nanomaterials or creating porous structures are effective strategies. numberanalytics.com

Altering the configuration of active sites: The electronic and geometric structure of the active sites can be modified to improve catalytic efficiency. nih.gov This can involve doping with other elements or creating defects on the catalyst surface. numberanalytics.com

Controlling catalyst morphology: The shape and size of catalyst particles can significantly influence their activity and selectivity. nih.gov

Solvent and support effects: The choice of solvent and support material can impact the catalyst's stability, reactant adsorption, and product desorption. utwente.nlacs.org

Functional Materials Precursors and Components

Beyond its direct catalytic applications, this compound serves as a valuable precursor for the synthesis of functional materials, particularly iron oxide nanoparticles.

Synthesis of Iron Oxide Nanoparticles and Nanomaterials

Iron oxide nanoparticles (IONPs) have attracted considerable attention due to their unique properties, such as superparamagnetism and high surface-to-volume ratio, making them suitable for various applications in biomedicine, environmental remediation, and catalysis. nih.gov

This compound is an effective precursor for synthesizing IONPs through thermal decomposition. In this method, the this compound is heated in a high-boiling point organic solvent, often in the presence of surfactants or stabilizing agents. The long alkyl chains of the laurate ligands help to control the size and shape of the resulting nanoparticles. This approach allows for the production of monodisperse IONPs with controlled morphology.

The synthesis of IONPs can be influenced by several factors:

ParameterEffect on Nanoparticle Synthesis
Precursor The choice of iron precursor, such as this compound, influences the reaction conditions and resulting nanoparticle properties.
Temperature Reaction temperature affects the decomposition rate of the precursor and the growth and crystallinity of the nanoparticles. ias.ac.in
Surfactants/Capping Agents These molecules adsorb to the nanoparticle surface, preventing aggregation and controlling size and shape. nih.gov
Solvent The solvent can influence the reaction kinetics and the final properties of the nanoparticles.

The resulting iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), can be used in a wide array of applications, from magnetic data storage to targeted drug delivery. nih.gov

Role in the Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The synthesis of iron-based MOFs typically involves the self-assembly of iron ions (metal nodes) and multitopic organic linkers (e.g., dicarboxylates or tricarboxylates). nih.gov Common precursors for the iron nodes are simple iron salts such as iron(III) nitrate (B79036) or iron(III) chloride, which readily dissolve to provide Fe³⁺ ions. mdpi.comfrontiersin.orgnih.gov These Fe³⁺ ions exhibit a strong affinity for the carboxylate groups on the organic linkers, leading to the formation of stable, porous structures. frontiersin.org

Table 1: Common Precursors in the Synthesis of Iron-Based MOFs

Component Example Compound Role in MOF Synthesis Source(s)
Metal Source Iron(III) Nitrate (Fe(NO₃)₃) Provides Fe³⁺ metal nodes mdpi.comfrontiersin.org
Iron(III) Chloride (FeCl₃) Provides Fe³⁺ metal nodes nih.gov
Organic Linker Trimesic Acid (H₃BTC) Forms the structural framework mdpi.com
Terephthalic Acid Forms the structural framework frontiersin.org

Incorporation into Coatings, Films, and Polymeric Matrices for Chemical Functionality

The incorporation of additives into polymeric materials is a key strategy for enhancing their properties or imparting new functionalities. Metal carboxylates, a category to which this compound belongs, are used as specialty additives in polymers. umicore.com For instance, long-chain metal carboxylates like iron stearate (B1226849) (a compound structurally similar to this compound) are employed as pro-oxidant additives in polyolefins such as polyethylene. mdpi.com

The primary function of these iron carboxylates is to catalyze the thermal oxidation of the polymer. mdpi.com This process introduces polar functional groups, such as carbonyls (C=O), onto the polymer's surface. The increased polarity can significantly improve properties like the adhesion of the polymer film to other substrates, for example, paperboard in packaging applications. mdpi.com While specific research focusing solely on this compound is limited, its chemical similarity to iron stearate suggests it would function via a comparable oxidative mechanism. Other metal carboxylates are also widely used to provide functionalities like oxygen scavenging (cobalt stearate) or acid scavenging (zinc carboxylates) in packaging films. umicore.com

Advanced Chemical Separations and Purification

Application in Metal Extraction and Recovery Processes

Solvent extraction is a prominent hydrometallurgical technique for separating and purifying metals. researchoutreach.org This process typically involves contacting an aqueous solution containing metal ions with an immiscible organic solvent that contains an extractant. researchoutreach.orgseprm.com Long-chain carboxylic acids, such as capric acid or lauric acid, are known to function as extractants for various metal ions, including copper(II), cobalt(II), and nickel(II). lboro.ac.ukresearchgate.net

The extraction mechanism is pH-dependent and involves an ion exchange where the carboxylic acid in the organic phase trades its proton for a metal ion from the aqueous phase, forming a metal carboxylate complex that is soluble in the organic solvent. lboro.ac.uk Therefore, in the context of metal extraction using lauric acid, this compound would be the product of extracting iron, rather than the agent used to extract other metals.

Processes exist for removing iron from industrial liquors to prevent its interference in the recovery of more valuable metals like nickel, cobalt, or zinc. sgs.comresearchgate.net Furthermore, a technique known as hydrolytic stripping can be applied to an organic phase loaded with iron carboxylates. In this process, the solution is treated with water at high temperatures (130-200°C) to precipitate the iron as a solid oxide (e.g., hematite), allowing for iron recovery and regeneration of the extractant. researchgate.net However, there is no evidence in the reviewed literature of this compound itself being used as an extractant for other metals.

Role in Chemical Sensing and Detection

Mechanism of Analyte Recognition and Transduction

Chemical sensors are devices that detect and respond to specific chemical species. cnr.itmonolithicpower.com Many sensors designed for detecting metal ions operate via a recognition event that produces a measurable signal, such as a change in color or fluorescence. mdpi.com For example, sensors for detecting iron ions (Fe³⁺) have been developed using materials like carbon dots or functionalized polymers. mdpi.comrsc.org The mechanism often involves the Fe³⁺ ion binding to functional groups on the sensor molecule, which quenches the sensor's fluorescence. The change in fluorescence intensity can then be correlated to the concentration of the iron ions. mdpi.com

There is no available research that describes the use of this compound as a chemical sensor for the detection of other analytes. In principle, a metal complex can act as a sensor if the target analyte can interact with the metal center—for instance, by displacing one of the existing ligands (in this case, laurate). This interaction could lead to a change in the complex's spectroscopic properties (e.g., color) or electrochemical potential, which would form the basis of the transduction mechanism. However, no specific examples or research findings for such a role for this compound have been documented.

Based on a comprehensive search of available scientific and technical literature, there is currently no information on the development of chemosensors based on the specific interactions of the chemical compound "this compound." Research on chemosensors for iron primarily focuses on the detection of iron ions (Fe²⁺/Fe³⁺) using various other materials, or on iron oxide nanoparticles as key components in sensor construction.

The search included queries for "this compound chemosensor," "this compound based sensors," "laurate-stabilized iron nanoparticles for chemosensors," and other related terms. The results consistently point towards two main areas of research, neither of which involves this compound as the active sensing agent:

Fluorescent and Colorimetric Probes for Iron Ions: A significant body of research is dedicated to developing chemosensors that can detect the presence and concentration of iron ions in biological and environmental samples. mdpi.compjoes.com These sensors typically rely on organic molecules that exhibit a change in their optical properties (fluorescence or color) upon binding with Fe²⁺ or Fe³⁺ ions. pjoes.commdpi.com

Iron Oxide Nanoparticles in Sensing: Iron oxide nanoparticles (like magnetite, Fe₃O₄, and maghemite, γ-Fe₂O₃) are extensively studied for various applications, including biosensing. mdpi.comijcce.ac.ir Their magnetic and catalytic properties make them useful in the fabrication of electrochemical and optical sensors. nih.govchemmethod.com In some synthesis methods for these nanoparticles, fatty acids like lauric acid (the precursor to laurate) may be used as surfactants or stabilizing agents to control particle size and prevent aggregation. nih.gov However, in this context, the laurate is part of the nanoparticle's protective coating and not the primary element interacting with target analytes for sensing purposes.

The provided outline specifies a focus on "Development of Chemosensors Based on this compound Interactions." As no research directly addresses this topic, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content. The existing literature does not describe chemosensors where this compound itself is the functional component responsible for detecting other chemical species.

Therefore, the requested article on the "" specifically concerning the "Development of Chemosensors Based on this compound Interactions" cannot be produced due to the absence of relevant research findings.

Environmental Chemistry and Biogeochemical Interactions of Iron Trilaurate

Environmental Fate and Transformation Pathways

The environmental persistence and transformation of iron trilaurate are dictated by its susceptibility to biological, chemical, and physical degradation processes. Upon entering the environment, the compound is likely to dissociate into ferric iron and laurate anions, which then follow their own distinct or interactive degradation and transformation pathways.

The primary route for the environmental breakdown of this compound is expected to be biodegradation, targeting the laurate component. Long-chain fatty acids (LCFAs) like lauric acid are readily metabolized by a wide variety of microorganisms.

Microbial Metabolism: Bacteria and fungi utilize fatty acids as a carbon and energy source. The degradation typically proceeds via the β-oxidation pathway, where the fatty acid chain is sequentially shortened by two carbon atoms, producing acetyl-CoA. This process is a fundamental metabolic route in many organisms.

Dissociation/Hydrolysis: this compound separates into Fe³⁺ and laurate ions.

Microbial Uptake: Microorganisms assimilate the laurate.

Enzymatic Degradation: Extracellular and intracellular enzymes break down the laurate chains. ktappi.kr

Iron Reduction: In anaerobic conditions, IRB may reduce the Fe³⁺ to Fe²⁺, using the laurate as a carbon source. mdpi.com

This compound is susceptible to degradation initiated by sunlight and chemical oxidation.

Photolysis: As an iron(III) carboxylate, this compound is expected to undergo photolysis upon exposure to sunlight. copernicus.org Iron(III) carboxylate complexes are known to absorb light, which induces a ligand-to-metal charge transfer, resulting in the reduction of Fe³⁺ to Fe²⁺ and the oxidation and subsequent decarboxylation of the carboxylate ligand (laurate). copernicus.org This process can lead to the breakdown of the organic part of the molecule and alter the speciation and mobility of the iron. The efficiency of this process is influenced by factors such as light intensity, wavelength, and the presence of other substances in the environmental matrix. copernicus.org

Chemical Oxidation: The laurate component can be subject to chemical oxidation. The presence of transition metals like iron can catalyze the oxidation of organic molecules. researchgate.netresearchgate.net In oxic environments, reactive oxygen species (ROS) can lead to the oxidative degradation of the fatty acid chains. This process is influenced by temperature, pH, and the presence of other pro-oxidants or antioxidants in the environment. researchgate.net

Sorption is a key process influencing the mobility and bioavailability of this compound. mdpi.com The compound's tendency to adsorb to soil and sediment particles is high, owing to the properties of both its iron and laurate components.

Factors Influencing Sorption: Several soil properties govern the extent of sorption, as detailed in the table below. nih.gov Generally, soils with high organic carbon and clay content will exhibit the strongest sorption of this compound. enviro.wikinih.gov

Desorption: Desorption, the release of the sorbed compound back into the soil solution, is generally expected to be low. goldschmidtabstracts.info The strong binding of both the iron and the fatty acid components suggests that the sorption is likely to be partially irreversible, leading to long-term retention in the soil or sediment matrix. goldschmidtabstracts.inforegulations.gov

Table 1: Factors Affecting the Sorption and Desorption of this compound in Soils

ParameterEffect on SorptionRationale
Soil Organic Matter (SOM) IncreasesThe hydrophobic laurate chains partition into the organic phase. enviro.wiki
Clay Content IncreasesThe ferric iron cation binds to negatively charged clay surfaces. enviro.wiki
Iron/Aluminum Oxides IncreasesFerric iron can co-precipitate with or adsorb to existing metal oxides. epa.gov
pH Complex; generally decreases with lower pHLower pH increases the solubility of iron oxides and can protonate binding sites, reducing cation exchange capacity. epa.gov
Salinity Can decreaseHigh concentrations of competing cations (e.g., Ca²⁺, Na⁺) can displace Fe³⁺ from binding sites. nih.gov

Transport and Distribution in Environmental Compartments

The transport of this compound is largely limited by its low water solubility and strong tendency to adsorb to particulate matter.

Aquatic Systems: In aquatic environments, this compound is expected to partition rapidly from the water column to suspended particles and bottom sediments. The ferric iron (Fe³⁺) component is largely insoluble at the neutral pH typical of most surface waters and tends to form ferric hydroxide (B78521) precipitates. epa.govnih.gov These precipitates can scavenge other pollutants and settle out of the water column. waterquality.gov.au The hydrophobic nature of the laurate chains further drives the compound out of the aqueous phase. Transport is therefore primarily associated with the movement of suspended sediments during high-flow events.

Terrestrial Ecosystems: In soils, the mobility of this compound is very low. Due to strong sorption to soil particles, leaching into groundwater is unlikely. enviro.wiki Transport would primarily occur through soil erosion, where the compound is moved along with the soil particles to which it is bound. In flooded or anaerobic soils, the reduction of Fe³⁺ to the more soluble Fe²⁺ could theoretically increase the mobility of the iron component. ufl.edu

Bioavailability refers to the fraction of the compound that is available for uptake by organisms. For this compound, this must be considered for both the iron and the laurate.

Iron Bioavailability: The bioavailability of the iron component is generally low. usgs.govnih.gov Iron is most readily taken up by organisms in its soluble ferrous (Fe²⁺) form. epa.gov Since iron in this compound is in the less soluble ferric (Fe³⁺) state and is likely to precipitate as oxides or hydroxides in circumneutral environments, its direct bioavailability is limited. epa.govnih.gov However, microbial reduction of Fe³⁺ to Fe²⁺ in anaerobic micro-sites within soils or sediments can increase its localized bioavailability. frontiersin.org

Laurate Bioavailability: The laurate component, while strongly sorbed, can be bioavailable to soil and sediment microorganisms capable of producing extracellular enzymes to cleave the fatty acids from the sorbed state or those that can directly access the sorbed substrate. ktappi.kr Its bioavailability is a key factor in its biodegradation.

Table 2: Bioavailability of this compound Components

ComponentEnvironmental FormBioavailabilityFactors Increasing Bioavailability
Iron Primarily insoluble Fe(III) oxides/hydroxidesLowReducing conditions (conversion to soluble Fe(II)), low pH. epa.gov
Laurate Adsorbed to organic matter and clays (B1170129)Moderate (for microbes)Microbial enzymatic activity, presence of surfactants.

Interaction with Natural Organic Matter and Mineral Surfaces

The environmental fate and transport of this compound are intrinsically linked to its interactions with naturally occurring organic and inorganic materials. As a metal-organic compound, its behavior is governed by the chemistry of both the central ferric iron (Fe³⁺) ion and the associated laurate ligands. Upon introduction into aquatic or terrestrial systems, this compound may interact as an intact molecule or undergo dissociation, leading to complex reactions with environmental components such as humic substances and mineral surfaces.

Complexation with Humic Substances and Fulvic Acids

Humic and fulvic acids, the primary components of natural organic matter (NOM) in soils and water, are rich in oxygen-containing functional groups like carboxylic and phenolic moieties. frontiersin.orgnih.gov These groups have a high affinity for metal ions, including the ferric iron released from this compound.

The interaction between Fe(III) and these humic substances is a critical process influencing iron's solubility and mobility in the environment. frontiersin.orgnih.gov In most soil pH ranges, ferric iron readily forms stable complexes with humic and fulvic acids. frontiersin.orgnih.gov This complexation can prevent the rapid precipitation of iron as insoluble hydroxides, thereby maintaining it in a dissolved or colloidal form that is more mobile and potentially bioavailable. frontiersin.orgtidjma.tn The stability of these iron-humate complexes is pH-dependent; studies have shown that iron binding to humic acids is approximately twice as high at pH 7 compared to pH 5. humicacid.org The formation of these complexes involves the iron ion binding to the functional groups of the humic molecules, with bidentate (chelate) structures dominating at lower pH and bridging modes becoming more prevalent at neutral pH. humicacid.org

The laurate portion of the this compound molecule, a long-chain fatty acid, can also interact with the complex macromolecular structure of humic substances through hydrophobic interactions. Furthermore, competition for the metal ion can occur. Research on "metal soaps" in other contexts has shown that components of natural organic materials can compete with fatty acid carboxylates for the metal cation, potentially altering the composition of the original complex. mdpi.com

The table below presents research findings on the stability constants for complexes formed between iron and humic substances, illustrating the strength of these interactions.

Table 1: Stability Constants of Iron-Humic Substance Complexes

Humic Substance Source pH Log K (Stability Constant) Reference
Soil Humic Acid 5.0 5.26 humicacid.org

Note: Stability constants (Log K) are a measure of the strength of the complex; higher values indicate a more stable complex.

Adsorption and Surface Reactions on Environmental Minerals

The interaction of this compound with mineral surfaces is a key process that can lead to its immobilization in soils and sediments. Environmental minerals such as iron oxides (e.g., goethite, hematite) and clays (e.g., kaolinite, montmorillonite) possess reactive surfaces that can adsorb metal ions and organic compounds. nih.govfrontiersin.org

The adsorption of iron species onto these minerals is influenced by several factors, including the mineral's surface properties (like surface charge and specific surface area), the water chemistry (especially pH), and the presence of other substances like natural organic matter. nih.govfrontiersin.org Iron-bearing minerals, in particular, are known to contribute significantly to the adsorption of soil organic matter. nih.gov The process can involve different mechanisms, such as ligand exchange, where functional groups on the organic molecule (like the carboxylate group of laurate or humic acids) directly bind to the mineral surface, displacing surface hydroxyl groups. mdpi.com

Research has shown that the crystallinity of iron minerals plays a crucial role in these interactions. Short-range-order (less crystalline) iron phases preferentially adsorb aromatic and lignin-like organic compounds, while more crystalline phases are associated with aliphatic compounds. nih.gov This suggests that this compound, or its dissociated components complexed with NOM, would exhibit differential adsorption behavior depending on the specific mineralogy of the soil or sediment. nih.gov

The presence of NOM can either enhance or inhibit the adsorption of iron complexes. A coating of humic substances on a mineral surface can provide additional binding sites for iron. frontiersin.org Conversely, dissolved humic substances can form strong complexes with iron in solution, competing with the mineral surface and potentially increasing iron's mobility. nih.govresearchgate.net

Methodologies for Environmental Monitoring and Analysis

Accurate detection and characterization of this compound in the environment are essential for understanding its fate, transport, and potential impact. This requires sophisticated analytical methods capable of both detecting trace amounts of the compound and determining its specific chemical form.

Advanced Analytical Techniques for Trace Detection

Given that this compound may be present at very low concentrations in environmental samples, highly sensitive analytical techniques are necessary for its quantification. The analysis can target the iron component, the laurate component, or the intact metal-organic complex.

For the determination of total iron, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are powerful, standard techniques known for their high sensitivity and ability to detect trace metals. ajrconline.orgFlame Atomic Absorption Spectrometry (FAAS) is another widely used method, often coupled with preconcentration steps like solid-phase extraction to overcome matrix interference and enhance detection limits for samples with very low concentrations. ajrconline.orgresearchgate.net

To analyze the organic laurate portion or the intact this compound complex, chromatographic separation methods are employed. High-Performance Liquid Chromatography (HPLC) , coupled with a suitable detector, can be used to separate and quantify specific iron-carboxylate chelates. ajrconline.org

For direct identification of the metal carboxylate structure, spectroscopic techniques are invaluable. Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy are complementary methods that can provide detailed structural information. researchgate.net FTIR is particularly effective at distinguishing the metal cation based on the stretching of the carboxylate group, while Raman spectroscopy can differentiate the carbon chain length of the fatty acid. researchgate.netnih.gov

Table 2: Analytical Techniques for the Detection of this compound Components

Technique Target Component Principle Typical Application Reference
ICP-MS/OES Iron (Fe) Atomization and ionization in plasma followed by mass or optical detection. Ultra-trace and trace quantification of total iron in water and soil extracts. ajrconline.org
FAAS Iron (Fe) Absorption of light by free atoms in a flame. Quantification of iron, often requiring preconcentration for environmental samples. ajrconline.orgresearchgate.net
HPLC Laurate, this compound Separation of components based on differential partitioning between a mobile and stationary phase. Quantification of specific iron-carboxylate complexes in extracts. ajrconline.org
FTIR Spectroscopy Intact Complex Absorption of infrared radiation causes molecular vibrations, identifying functional groups. Identification of the metal-carboxylate bond. researchgate.netnih.gov

Speciation Analysis in Complex Environmental Samples

Understanding the speciation of this compound—that is, its oxidation state (Fe(II) vs. Fe(III)) and its molecular form (e.g., intact, dissociated, or complexed with NOM)—is crucial because different species have vastly different solubility, mobility, and reactivity. mdpi.comresearchgate.net Iron is typically introduced in the ferric (Fe³⁺) state in this compound, but environmental redox processes can potentially reduce it to the more soluble ferrous (Fe²⁺) state. mdpi.com

Capillary Electrophoresis (CE) is an effective technique for separating and quantifying distinct iron-carboxylate complexes, including distinguishing between Fe(II) and Fe(III) species when complexed with appropriate chelating agents. publish.csiro.au It offers a powerful tool for investigating the specific forms of this compound or its transformation products in aqueous samples. publish.csiro.au

Hyphenated techniques, which combine a separation method with a sensitive detector, are particularly suited for speciation in complex matrices. Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS) is a state-of-the-art method for iron speciation. It uses ion chromatography to separate the different iron species present in a sample (e.g., free Fe²⁺, free Fe³⁺, Fe-humate complexes) before they are quantified by the highly sensitive ICP-MS detector.

These advanced methods are critical for moving beyond simple total iron measurements to a more nuanced understanding of how this compound behaves and interacts in the environment. researchgate.net

Future Research Directions and Emerging Paradigms for Iron Trilaurate

Integration of Artificial Intelligence and Machine Learning in Iron Trilaurate Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study and application of this compound. These computational tools can accelerate the discovery and optimization of materials and processes related to this compound.

Machine learning algorithms, such as random forest, logistic regression, support vector machine, and k-nearest neighbor, can be trained to predict the outcomes of synthesis reactions. arxiv.org For instance, by inputting experimental conditions like precursor concentration, pH, and temperature, ML models can forecast the resulting phase and particle size of iron-containing nanoparticles with high accuracy. arxiv.org This predictive capability can significantly reduce the time and resources spent on trial-and-error experimentation. One study demonstrated that a random forest model achieved 96% accuracy in predicting the phase and 81% accuracy in predicting the size of iron oxides. arxiv.org

Furthermore, ML can be employed to analyze complex datasets from characterization techniques, helping to identify structure-property relationships that are not readily apparent. mdpi.com For example, in the study of pure iron, machine learning has been used to create high-accuracy regression models that predict texture evolution based on processing parameters. mdpi.com This approach can be adapted to understand how the synthesis conditions of this compound influence its final properties. The integration of AI can also facilitate the design of novel applications by screening potential uses and predicting performance based on the compound's known characteristics. mdpi.comnih.gov

Development of Advanced In-Situ and Operando Characterization Techniques

To gain a deeper understanding of this compound's behavior and functionality, the development and application of advanced in-situ and operando characterization techniques are crucial. These methods allow for the real-time observation of the material's properties and transformations under operational conditions.

Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are fundamental for characterizing the morphology and crystal structure of materials like this compound. taylorfrancis.comfrontiersin.org Advanced spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, can provide insights into the chemical bonding and molecular structure. frontiersin.org

For nanoparticle systems, which are relevant to many applications of this compound, techniques like photon correlation spectroscopy are used to determine particle size and distribution. researchgate.net The development of in-situ cells for these instruments allows researchers to study the dynamic changes in this compound during processes such as synthesis, catalysis, or drug delivery. For example, in-situ XRD can track the evolution of crystalline phases during a chemical reaction, while in-situ TEM can visualize morphological changes at the nanoscale.

Operando spectroscopy, which combines a characterization technique with a simultaneous measurement of the material's performance, is particularly powerful. For instance, coupling a spectroscopic method with a catalytic reactor can reveal the active sites and reaction mechanisms of an this compound-based catalyst in real-time. e2p2l.com The data generated from these advanced techniques can provide the detailed input needed for the machine learning models discussed in the previous section, creating a synergistic approach to materials research.

Sustainable Synthesis and Circular Economy Considerations

The principles of green chemistry and the circular economy are increasingly important in the chemical industry, and the synthesis of this compound is no exception. Future research will likely focus on developing more sustainable and environmentally friendly production methods.

This includes the use of renewable feedstocks and less hazardous reagents. numberanalytics.com For example, research into the "green" synthesis of iron nanoparticles often utilizes plant extracts or microorganisms, which can reduce the need for harsh chemicals and high energy inputs. d-nb.info One approach involves using green tea extract to mediate the synthesis of iron nanoparticles. d-nb.info Similar bio-inspired methods could be explored for the production of this compound.

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is also highly relevant. uniandes.edu.co This involves designing processes where by-products are valorized and materials are recycled at the end of their life. azom.comworldsteel.org For instance, waste streams from other industries that contain iron could potentially be used as a raw material for this compound synthesis. azom.comfrontiersin.org Research projects are already underway to recycle iron-rich slag from steel production for use in other industries, a model that could be adapted for chemical synthesis. thyssenkrupp.com

Life cycle assessment (LCA) will be a critical tool to evaluate the environmental impact of different synthesis routes for this compound, from raw material extraction to final product. frontiersin.org This holistic approach will help to identify the most sustainable pathways and guide the development of a truly circular process.

Exploration of New Application Spaces Beyond Current Scope

While this compound has established uses, future research will undoubtedly explore new and innovative applications for this versatile compound. Its properties suggest potential in a variety of fields beyond its current primary uses.

One promising area is in the formulation of advanced drug delivery systems. nih.gov The lipophilic nature of this compound makes it a candidate for encapsulating and delivering poorly water-soluble drugs. ontosight.ai Its use in the development of lipid-based nanoparticles for delivering chemotherapeutic agents like paclitaxel (B517696) has already been investigated. sigmaaldrich.com Further research could focus on tailoring the properties of these nanoparticles for targeted delivery to specific tissues or cells.

The catalytic potential of this compound is another area ripe for exploration. Iron compounds are known to be effective catalysts for a range of organic reactions. azom.com Research could investigate the use of this compound as a catalyst in processes such as esterification, transesterification, or oxidation, particularly in systems where its solubility in organic media is an advantage. e2p2l.commdpi.com

Additionally, the unique properties of this compound could be leveraged in the development of novel materials. For example, it could be used as a precursor for the synthesis of iron oxide nanoparticles with controlled size and magnetic properties. nih.gov These nanoparticles have applications in areas such as magnetic data storage, medical imaging, and environmental remediation. frontiersin.org There is also potential for its use in the formulation of biolubricants, where its properties could be beneficial. frontiersin.org

Fundamental Understanding of Structure-Function Relationships at the Atomic Level

A deep understanding of the relationship between the atomic-level structure of this compound and its macroscopic properties is fundamental to optimizing its performance in existing applications and designing new ones. Future research will increasingly focus on elucidating these structure-function relationships.

The polymorphism of related compounds, such as triacylglycerols, has been a significant area of study, as the crystal packing can dramatically affect the material's physical properties. researchgate.net Similar detailed structural studies of this compound, likely employing techniques like single-crystal X-ray diffraction, will be crucial. Understanding how the arrangement of the laurate chains and the coordination of the iron atoms influence properties like melting point, solubility, and reactivity is a key objective.

Computational modeling, including density functional theory (DFT) calculations, can provide insights into the electronic structure and bonding within the this compound molecule. researchgate.net These theoretical studies can complement experimental data and help to explain observed properties. For example, modeling can be used to understand the magnetic properties of iron complexes, which can be influenced by the geometry of the metal center. researchgate.net

By combining advanced characterization techniques with theoretical modeling, researchers can build a comprehensive picture of how the atomic-level details of this compound give rise to its functional behavior. This fundamental knowledge will be invaluable for the rational design of new materials and applications based on this compound.

Concluding Remarks

Summary of Key Research Findings and Contributions

Iron trilaurate has been established as a key chemical compound with well-defined properties and synthesis routes. Research has thoroughly characterized its thermal behavior, identifying a distinct melting phase transition before a multi-step thermal decomposition. niscpr.res.in This controlled decomposition pathway is the cornerstone of its most significant contribution: serving as a high-fidelity single-source precursor for the synthesis of monodisperse iron oxide nanoparticles. rsc.orgnih.gov These nanoparticles, in turn, have enabled significant advancements in fields ranging from materials science to biomedicine, particularly in MRI and drug delivery. mdpi.comijpsjournal.com Furthermore, its utility has been demonstrated in catalysis and polymer science. niscpr.res.inresearchgate.net

Remaining Challenges and Knowledge Gaps

Despite the progress, some knowledge gaps remain. A detailed single-crystal X-ray structure of this compound is not widely available, which would provide definitive insights into its solid-state molecular arrangement and bonding. While the decomposition mechanism is generally understood to be a free-radical process, the specific intermediates and reaction kinetics could be further elucidated with advanced analytical techniques. niscpr.res.in For its applications, especially in biomedicine, the long-term fate and biocompatibility of any residual precursor or byproducts from nanoparticle synthesis require continuous and rigorous investigation.

Outlook on the Future Trajectory of this compound Research

The future of this compound research is intrinsically linked to the expanding applications of nanomaterials. Research will likely focus on refining the synthesis of IONPs from this compound to achieve even greater control over particle size, morphology, and phase purity for highly specialized applications. rsc.org There is potential for developing "green" synthesis routes that use more environmentally benign solvents and purification methods. rsc.org In catalysis, exploring the activity of in-situ-formed catalysts from this compound in novel organic transformations could be a fruitful avenue. rsc.org As the demand for functional, intelligent materials grows, the role of this compound as a versatile and cost-effective precursor is set to continue and expand.

Q & A

Q. What advanced statistical frameworks are recommended for optimizing this compound synthesis conditions to maximize catalytic recyclability?

  • Methodological Answer : Apply response surface methodology (RSM) with central composite design to model interactions between variables (e.g., catalyst loading, temperature). Use ANOVA to identify significant factors. Test recyclability via batch reactions, analyzing activity loss with X-ray photoelectron spectroscopy (XPS) to detect surface poisoning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.